ATX inhibitor 9
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H23N9O2 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)quinazolin-6-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C26H23N9O2/c36-24(35-8-7-21-22(14-35)31-34-30-21)12-23-32-33-25(37-23)17-5-6-20-18(9-17)13-27-26(29-20)28-19-10-15-3-1-2-4-16(15)11-19/h1-6,9,13,19H,7-8,10-12,14H2,(H,27,28,29)(H,30,31,34) |
InChI Key |
UALQCNGVCMFBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CC5=CN=C(N=C5C=C4)NC6CC7=CC=CC=C7C6 |
Origin of Product |
United States |
Foundational & Exploratory
ATX Inhibitor 9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ATX inhibitor 9, an indole-derived small molecule originally developed by Amira Pharmaceuticals. This document collates available data on its inhibitory activity, mode of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the field of autotaxin biology and drug discovery.
Core Mechanism of Action: Non-Competitive Inhibition
This compound distinguishes itself from many lipid-mimetic autotaxin inhibitors by its non-competitive mode of inhibition . Unlike competitive inhibitors that bind to the active site of autotaxin (ATX) and compete with the natural substrate lysophosphatidylcholine (LPC), this compound binds to a discrete allosteric site. This binding event induces a conformational change in the enzyme, leading to a reduction in its catalytic efficiency without directly blocking substrate access to the active site.
This non-competitive mechanism is significant as it suggests that the inhibitor's efficacy is not directly overcome by increasing concentrations of the substrate LPC. This characteristic can be advantageous in a physiological setting where substrate levels may fluctuate.
Signaling Pathway
This compound acts by disrupting the canonical ATX-LPA signaling axis. By inhibiting autotaxin, the inhibitor effectively reduces the production of lysophosphatidic acid (LPA), a key signaling lipid. LPA exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). Activation of these receptors triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation. The dysregulation of the ATX-LPA axis has been implicated in the pathology of various diseases, including fibrosis, cancer, and inflammation.
In-Depth Technical Guide: Discovery and Synthesis of aATX Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent autotaxin (ATX) inhibitor, designated as aATX inhibitor 9. The information is compiled from publicly available patent literature, specifically patent WO2021078227A1, where it is referred to as compound 3.[1] This document aims to serve as a technical resource for researchers and professionals engaged in the field of drug discovery and development, with a particular focus on novel therapeutics targeting the ATX-LPA signaling axis.
Introduction to Autotaxin and Its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses, including cell proliferation, migration, survival, and differentiation.
The ATX-LPA signaling pathway is implicated in various physiological processes; however, its dysregulation has been linked to the pathophysiology of numerous diseases. Elevated levels of ATX and LPA are associated with cancer progression and metastasis, fibrosis (particularly idiopathic pulmonary fibrosis), inflammation, and cholestatic pruritus. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions. athis compound is a novel small molecule designed to potently and selectively inhibit the enzymatic activity of autotaxin.
Discovery of athis compound
athis compound, chemically named N-(5-cyano-4-((3,5-difluorophenyl)ethynyl)pyridin-2-yl)acetamide, was disclosed in the patent WO2021078227A1 as a potent inhibitor of autotaxin.[1] The patent describes a series of "thickened heteroaryl derivatives" designed for the treatment of diseases where ATX is implicated, such as cancer and fibrotic diseases. The discovery of this inhibitor is rooted in the exploration of a chemical scaffold that can effectively interact with the active site of the autotaxin enzyme.
The general structure-activity relationship (SAR) studies of autotaxin inhibitors often focus on molecules that can occupy the hydrophobic pocket and interact with key residues in the active site of ATX. The design of athis compound, with its distinct heteroaryl core and substituted phenylacetylene moiety, reflects a rational approach to achieving high-potency inhibition.
Synthesis of athis compound
The synthesis of athis compound is detailed in the patent literature and involves a multi-step process.[1] The following is a summary of the synthetic protocol for the preparation of N-(5-cyano-4-((3,5-difluorophenyl)ethynyl)pyridin-2-yl)acetamide.
Step 1: Synthesis of 2-amino-4-chloro-5-cyanopyridine
To a solution of 2-amino-5-cyanopyridine in N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed. The product, 2-amino-4-chloro-5-cyanopyridine, is then isolated by extraction and purified by column chromatography.
Step 2: Sonogashira Coupling
2-amino-4-chloro-5-cyanopyridine is coupled with 1-ethynyl-3,5-difluorobenzene via a Sonogashira reaction. The reaction is carried out in a mixture of toluene and water in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper(I) co-catalyst, typically copper(I) iodide. A base, such as triethylamine, is used to facilitate the reaction. The mixture is heated under an inert atmosphere until the reaction is complete. The resulting product, 2-amino-4-((3,5-difluorophenyl)ethynyl)-5-cyanopyridine, is purified by column chromatography.
Step 3: Acetylation
The final step involves the acetylation of the amino group. 2-amino-4-((3,5-difluorophenyl)ethynyl)-5-cyanopyridine is dissolved in a suitable solvent, such as dichloromethane (DCM), and treated with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine. The reaction is typically run at room temperature. After completion, the reaction is quenched, and the final product, N-(5-cyano-4-((3,5-difluorophenyl)ethynyl)pyridin-2-yl)acetamide (athis compound), is isolated and purified.
Quantitative Data
The inhibitory activity of athis compound against autotaxin was evaluated, and the half-maximal inhibitory concentration (IC50) was determined. This quantitative data is crucial for assessing the potency of the inhibitor.
| Inhibitor | Chemical Name | Target | IC50 (nM) | Reference |
| athis compound | N-(5-cyano-4-((3,5-difluorophenyl)ethynyl)pyridin-2-yl)acetamide | Autotaxin (ATX) | 1.2 | WO2021078227A1[1] |
Experimental Protocols
General Synthetic Chemistry Procedures
All reagents and solvents were of commercial grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography was performed using silica gel. 1H NMR and 13C NMR spectra were recorded on a standard NMR spectrometer. Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.
Autotaxin Inhibition Assay
The inhibitory activity of athis compound on autotaxin was determined using a fluorogenic assay. A common method for this is the FS-3 assay, which utilizes a synthetic substrate that fluoresces upon cleavage by ATX.
Principle: The assay utilizes a fluorogenic substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When autotaxin cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
Procedure:
-
Recombinant human autotaxin enzyme is pre-incubated with varying concentrations of the test compound (athis compound) in an assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and bovine serum albumin) in a 96-well or 384-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate FS-3.
-
The fluorescence intensity is measured kinetically over a period of time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of the inhibitor is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve using a suitable nonlinear regression model.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the mechanism of inhibition by athis compound.
Experimental Workflow for athis compound
Caption: Workflow for the synthesis and biological evaluation of athis compound.
References
The Role of Autotaxin Inhibitor 9 and Other ATX Inhibitors in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and thickening of tissues, ultimately causing organ dysfunction and failure. It is the final common pathway of a multitude of chronic diseases affecting vital organs such as the lungs, liver, and kidneys. A key player in the fibrotic cascade is the enzyme autotaxin (ATX), which generates the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical mediator of fibroblast recruitment, proliferation, and activation, making it a compelling therapeutic target for anti-fibrotic drug development. This technical guide provides an in-depth overview of the role of ATX inhibitors in fibrosis, with a specific focus on a novel compound, ATX inhibitor 9, alongside other key inhibitors that have been investigated in preclinical and clinical settings.
The Autotaxin-LPA Signaling Pathway in Fibrosis
Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space. LPA then binds to a family of G protein-coupled receptors (LPARs), primarily LPAR1 and LPAR2, on the surface of various cell types, including fibroblasts, epithelial cells, and inflammatory cells. This binding initiates a cascade of downstream signaling events that collectively contribute to the fibrotic process.
The activation of LPARs by LPA leads to:
-
Fibroblast Migration and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury. It also stimulates their proliferation, increasing the population of ECM-producing cells.
-
Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and enhanced contractile and secretory capabilities. Myofibroblasts are the primary source of excessive ECM deposition in fibrotic tissues.
-
ECM Production: LPA signaling stimulates the synthesis and secretion of ECM components, most notably collagen, by myofibroblasts.
-
Epithelial Cell Apoptosis and Vascular Leakage: LPA can induce apoptosis in alveolar epithelial cells, a key initiating event in pulmonary fibrosis. It also increases vascular permeability, facilitating the influx of inflammatory cells and fibrogenic factors into the tissue.[1]
-
Pro-inflammatory Effects: The ATX-LPA axis contributes to a pro-inflammatory microenvironment by promoting the production of inflammatory cytokines and chemokines.
By inhibiting ATX, the production of LPA is reduced, thereby attenuating these pro-fibrotic signaling pathways.
References
The Role of Autotaxin Inhibition in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling phospholipid.[1][2] The ATX-LPA signaling axis is critically involved in a myriad of physiological processes, and its dysregulation has been increasingly implicated in the pathology of numerous diseases, including cancer.[1][3] In the tumor microenvironment, elevated ATX levels and subsequent LPA production promote cancer cell proliferation, migration, survival, and resistance to therapy.[3][4] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the effects of ATX inhibitors on cancer cell proliferation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While the initial query specified "ATX inhibitor 9," no specific public domain information exists for a compound with this designation. Therefore, this guide will focus on well-characterized and clinically relevant ATX inhibitors, such as IOA-289, to illustrate the principles of ATX inhibition in cancer biology.
Data Presentation: Efficacy of ATX Inhibitors
The following tables summarize the quantitative data on the efficacy of various ATX inhibitors in enzymatic assays and their impact on cancer cell proliferation.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| IOA-289 | LC-MS/MS | ATX in human plasma (LPA C18:2 reduction) | 36 nM | [5] |
| IOA-289 | Pharmacodynamic Analysis | ATX in human plasma (circulating LPA inhibition) | 15 ng/mL | [2] |
| GLPG1690 | Enzymatic Assay | Autotaxin | ~130-220 nM | [6] |
| ONO-8430506 | Enzymatic Assay (FS-3 substrate) | Recombinant human ATX/ENPP2 | 5.1 nM | [7] |
| ONO-8430506 | Enzymatic Assay (16:0-LPC substrate) | Recombinant human ATX/ENPP2 | 4.5 nM | [7] |
| ONO-8430506 | LPA Formation Assay | Recombinant and plasma derived ATX/ENPP2 | ~10 nM | [7] |
Table 1: In Vitro Enzymatic Inhibition of Autotaxin. This table presents the half-maximal inhibitory concentration (IC50) values of selected ATX inhibitors against the enzymatic activity of autotaxin.
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Results | Reference |
| IOA-289 | KKU-M213, HLE, HT-29, PANC-1 | Gastrointestinal | Crystal Violet | Cell Viability | Significant cytotoxic effect at 30-50 µM after 72h in 10% FBS.[8] | [8] |
| IOA-289 | Various Gastrointestinal Cancer Cell Lines | Gastrointestinal | Crystal Violet | Cell Viability | Dose-dependent cytotoxic effect at 3-12 µM after 48-72h in serum-free media.[9] | [9] |
| ATX-1d | 4T1 | Murine Breast Cancer | CellTiter-Glo | Cell Viability (GI50) | >20 µM (ineffective as a single agent) | [10] |
| ATX-1d | A375 | Human Melanoma | CellTiter-Glo | Cell Viability (GI50) | >20 µM (ineffective as a single agent) | [10] |
Table 2: Effect of ATX Inhibitors on Cancer Cell Proliferation and Viability. This table summarizes the effects of ATX inhibitors on the proliferation and viability of various cancer cell lines. It is important to note that the direct cytotoxic effects of ATX inhibitors on cancer cells can be modest, as their primary mechanism often involves modulating the tumor microenvironment.[10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the effects of ATX inhibitors.
Cell Viability and Proliferation Assays
1. Crystal Violet Assay
The crystal violet assay is a simple and effective method for quantifying the total biomass of adherent cells, which is proportional to the cell number.
-
Principle: Crystal violet dye stains the nuclei and cytoplasm of adherent cells. After washing away the excess dye, the bound dye is solubilized, and its absorbance is measured, which correlates with the number of viable cells.[10]
-
Protocol:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Treat the cells with various concentrations of the ATX inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
Fixation: Gently aspirate the medium and wash the cells once with 200 µL of PBS. Add 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 10-20 minutes at room temperature to fix the cells.[5]
-
Staining: Discard the fixative and add 100 µL of 0.1% - 0.5% (w/v) crystal violet solution to each well.[5][10] Incubate for 10-30 minutes at room temperature.[10]
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to remove excess water and allow it to air dry completely.[5]
-
Solubilization: Add 100-200 µL of a solubilizing agent (e.g., 10% acetic acid or 100% methanol) to each well. Place the plate on a shaker for 10-20 minutes to fully dissolve the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells and contains luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[13][14]
-
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium. Include wells with medium only for background measurements. Incubate overnight.[13]
-
Treatment: Add the ATX inhibitor at various concentrations to the wells. Incubate for the desired duration.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation state of signaling pathways downstream of LPA receptors.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Lysis: After treatment with an ATX inhibitor and/or LPA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-ERK, β-catenin) overnight at 4°C.[15][16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by ATX inhibitors and a typical experimental workflow for their evaluation.
ATX-LPA Signaling Pathway in Cancer
Autotaxin converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the surface of cancer cells, activating downstream signaling cascades that promote cell proliferation, survival, and migration. These pathways include the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways.[1]
References
- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 4. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tpp.ch [tpp.ch]
- 6. researchgate.net [researchgate.net]
- 7. OUH - Protocols [ous-research.no]
- 8. researchgate.net [researchgate.net]
- 9. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 10. clyte.tech [clyte.tech]
- 11. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alteration of Cellular Energy Metabolism through LPAR2-Axin2 Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Indole-Based Allosteric Autotaxin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective class of indole-based allosteric inhibitors of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA), a critical mediator in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis. The ATX-LPA signaling axis is therefore a prime target for therapeutic intervention. This document focuses on a series of N-substituted indole derivatives, with a particular emphasis on a compound designated as inhibitor 9 in seminal research, which has demonstrated significant potency and a distinct, non-competitive mode of action.
Core Concepts: Autotaxin Inhibition
Autotaxin's enzymatic activity leads to the hydrolysis of lysophosphatidylcholine (LPC) into LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), triggering a cascade of downstream signaling events that influence cell proliferation, survival, migration, and differentiation.[1][2][3] Inhibitors of ATX aim to block this initial step, thereby reducing the production of LPA and mitigating its downstream effects.
The indole-based inhibitors discussed herein are classified as non-competitive, allosteric inhibitors.[4] This means they do not bind to the active site of ATX where the substrate LPC binds, but rather to a distinct, allosteric site.[4] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without directly competing with the substrate.[5] This mode of inhibition offers potential advantages in terms of selectivity and reduced likelihood of certain types of drug resistance.
Structure-Activity Relationship (SAR) of Indole-Based ATX Inhibitors
The following tables summarize the quantitative SAR data for a series of indole-based ATX inhibitors, including the lead compound 9 . The data is derived from a fluorescent-based assay utilizing the substrate FS-3. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | R1 | R2 | R3 | R4 | X | IC50 (nM) |
| 9 | H | H | H | H | CH | 22 |
| 10 | F | H | H | H | CH | 15 |
| 11 | Cl | H | H | H | CH | 12 |
| 12 | Me | H | H | H | CH | 25 |
| 13 | H | F | H | H | CH | 35 |
| 14 | H | H | F | H | CH | 40 |
| 15 | H | H | H | F | CH | 55 |
| 16 | H | H | H | H | N | 80 |
Table 1: SAR of the Phenyl Ring Substitution. Modifications to the phenyl ring attached to the indole core reveal that electron-withdrawing groups at the para-position (R1) enhance potency, with fluorine (10 ) and chlorine (11 ) substitutions resulting in lower IC50 values compared to the unsubstituted compound 9 . Methyl substitution (12 ) is also well-tolerated. Substitutions at other positions on the phenyl ring (R2, R3, R4) generally lead to a decrease in potency. Replacement of the phenyl ring's methine group (X) with a nitrogen atom (16 ) also reduces inhibitory activity.
| Compound | R5 | IC50 (nM) |
| 9 | H | 22 |
| 17 | Me | 30 |
| 18 | Et | 45 |
| 19 | iPr | 60 |
| 20 | cPr | 50 |
Table 2: SAR of the Indole N-Substitution. This table explores the impact of substituents at the R5 position on the indole nitrogen. The unsubstituted analog (9 ) is the most potent. Increasing the steric bulk of the alkyl substituent from methyl (17 ) to ethyl (18 ) and isopropyl (19 ) leads to a progressive decrease in activity. A cyclopropyl group (20 ) is slightly better tolerated than a linear propyl group.
Experimental Protocols
ATX Inhibition Assay (FS-3 Substrate)
This protocol outlines the methodology for determining the in vitro inhibitory activity of compounds against human autotaxin using a fluorogenic substrate.
Materials:
-
Human recombinant ATX enzyme
-
FS-3 (a fluorogenic LPC analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate. For the control (no inhibitor), add 2 µL of DMSO.
-
Add 48 µL of pre-warmed ATX enzyme solution (final concentration ~1-5 nM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of pre-warmed FS-3 substrate solution (final concentration ~1 µM) in assay buffer to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
The initial reaction rates (slopes of the linear portion of the fluorescence versus time curve) are calculated.
-
The percent inhibition for each compound concentration is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6][7][8]
Non-Competitive Inhibition Kinetics Assay
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Perform the ATX inhibition assay as described above, but with a matrix of varying concentrations of both the inhibitor and the substrate (FS-3).
-
Typically, several fixed concentrations of the inhibitor are chosen (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, a range of substrate concentrations is tested (e.g., from 0.2 x Km to 5 x Km, where Km is the Michaelis constant for the substrate).
-
The initial reaction velocities are measured for each combination of inhibitor and substrate concentration.
-
The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For non-competitive inhibition, the lines for the different inhibitor concentrations will intersect on the x-axis, indicating that the inhibitor does not affect the Km of the substrate but decreases the Vmax (the maximum reaction rate).[5][9][10]
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling cascade.
Experimental Workflow for ATX Inhibitor Screening
Caption: Workflow for screening and characterizing ATX inhibitors.
Allosteric Inhibition of Autotaxin
Caption: Mechanism of non-competitive allosteric ATX inhibition.
References
- 1. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 7. echelon-inc.com [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of ATX Inhibitor VPC8a202: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of the tyrosine-based Autotaxin (ATX) inhibitor, VPC8a202. This compound has been identified as a potent inhibitor of ATX, a key enzyme in the biosynthesis of lysophosphatidic acid (LPA), a signaling molecule implicated in a myriad of physiological and pathological processes.[1][2][3] This guide will cover the quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways.
Core Concept: Targeting the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][4] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[4][5] Dysregulation of the ATX-LPA signaling axis has been linked to the pathogenesis of numerous diseases, including cancer, fibrosis, inflammation, and autoimmune disorders.[5] Therefore, inhibiting ATX presents a promising therapeutic strategy to modulate LPA levels and mitigate its pathological effects.
Quantitative Data: Inhibitory Potency of VPC8a202
The inhibitory activity of VPC8a202 and its related analogs has been quantified in vitro. The data highlights its potency as an ATX inhibitor.
| Compound | Concentration (µM) | % ATX Inhibition | Ki (µM) | Notes |
| VPC8a202 (f17) | 1 | 73% | 1 | A potent inhibitor of ATX.[1][3] |
| f18 | 1 | Significant Inhibition | - | Diastereomer of VPC8a202.[3] |
| f15 | - | Potent Inhibition | - | Synthesized from D-tyrosine.[3] |
| f16 | - | Potent Inhibition | - | Synthesized from D-tyrosine.[3] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of VPC8a202's inhibitory activity.
In Vitro ATX Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ATX, which is determined by the amount of choline released from the hydrolysis of LPC.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) as the substrate
-
Test compounds (e.g., VPC8a202) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, recombinant human ATX, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the substrate, LPC.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing choline oxidase, HRP, and Amplex Red.
-
Incubate the plate in the dark at room temperature for a further 30 minutes to allow for color development.
-
Measure the fluorescence of each well using a plate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively.
-
The percentage of ATX inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (containing only the enzyme and substrate).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ATX-LPA signaling pathway and the experimental workflow for evaluating ATX inhibitors.
Caption: The ATX-LPA signaling pathway and the inhibitory action of VPC8a202.
Caption: Experimental workflow for the discovery and evaluation of tyrosine-based ATX inhibitors.
Conclusion
VPC8a202 has emerged as a promising lead compound for the development of novel therapeutics targeting the ATX-LPA signaling axis. Its potent inhibitory activity against ATX, coupled with a well-defined structure-activity relationship, provides a solid foundation for further optimization and preclinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for advancing this and other ATX inhibitors towards clinical applications in oncology, fibrosis, and inflammatory diseases. Further research is warranted to explore the in vivo efficacy, pharmacokinetic properties, and safety profile of VPC8a202 and its derivatives.
References
- 1. Synthesis and structure–activity relationships of tyrosine-based inhibitors of autotaxin (ATX) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of tyrosine-based inhibitors of autotaxin (ATX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Phosphonate Derivatives as Autotaxin (ATX) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Role of Autotaxin Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need. A key pathological mechanism implicated in IPF is the overactivation of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, which promotes fibroblast proliferation, differentiation, and extracellular matrix deposition, leading to lung scarring. Consequently, inhibiting autotaxin, a secreted lysophospholipase D that is the primary producer of extracellular LPA, has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of ATX inhibitors in IPF research, with a focus on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation. While specific data for a designated "ATX inhibitor 9" is not publicly available, this document consolidates information from various novel and well-characterized ATX inhibitors to serve as a comprehensive resource for the scientific community.
The Autotaxin-LPA Signaling Pathway in Idiopathic Pulmonary Fibrosis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[1][2] In patients with IPF, increased levels of both ATX and LPA have been observed in bronchoalveolar lavage fluid and fibrotic lung tissue.[3] LPA exerts its pro-fibrotic effects by binding to a family of G protein-coupled receptors, primarily LPA receptor 1 (LPAR1), on the surface of various cell types in the lung, including fibroblasts and epithelial cells.[4][5]
Activation of LPAR1 by LPA triggers a cascade of downstream signaling events that contribute to the pathogenesis of IPF.[5][6] These include:
-
Fibroblast recruitment, proliferation, and differentiation: LPA is a potent chemoattractant for fibroblasts and promotes their proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[5]
-
Epithelial cell apoptosis and injury: LPA can induce apoptosis in alveolar epithelial cells, contributing to the initial lung injury that is thought to precede fibrotic changes.[5][7]
-
Increased vascular permeability: LPA can disrupt the integrity of the alveolar-capillary barrier, leading to vascular leakage and inflammation.[5][7]
-
Modulation of other pro-fibrotic pathways: The ATX-LPA axis can interact with and amplify other key pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway.[7]
By inhibiting ATX, the production of LPA is reduced, thereby dampening these pro-fibrotic signaling cascades.[4] This provides a targeted approach to potentially halt or reverse the progression of fibrosis in IPF.
Figure 1: The ATX-LPA signaling pathway in pulmonary fibrosis.
Quantitative Data for Representative ATX Inhibitors
A number of ATX inhibitors are in various stages of preclinical and clinical development for IPF. The following tables summarize key quantitative data for some of these compounds. It is important to note that direct comparison of potency values (e.g., IC50) across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of Selected ATX Inhibitors
| Compound Name (Code) | Target | Assay Type | IC50 (nM) | Reference |
| Ziritaxestat (GLPG1690) | Human ATX | Enzymatic Assay | 75 - 132 | [8] |
| BBT-877 | Human ATX | Enzymatic Assay (ex vivo plasma) | 6.5 - 6.9 | [8] |
| Novel Imidazo[1,2-b]pyridazine Derivative | ATX | Enzymatic Assay | 46 | [9] |
| Compound 19 (from PAT-409 series) | ATX | Enzymatic Assay | 4.2 | [10] |
| HA155 (Boronic acid-based) | ATX | LPC Hydrolysis Assay | 5.7 | [11][12] |
Table 2: Preclinical Pharmacokinetics of Selected ATX Inhibitors
| Compound Name (Code) | Species | Route of Administration | Half-life (t1/2) | Oral Bioavailability (F%) | Reference |
| BBT-877 | Healthy Volunteers | Oral | 12 hr | Not Reported | [8] |
| Novel ATX Inhibitor [I] | Rat | Oral | 1.6 h | 69.5% | [13] |
| GLPG1690 | Healthy Volunteers | Oral | 5 hours | Good | [14] |
Table 3: Efficacy in Preclinical Models of Pulmonary Fibrosis
| Compound Name (Code) | Animal Model | Key Efficacy Endpoints | Reference |
| BBT-877 | Bleomycin-induced mouse model | Reduced body weight loss, lung weight, Ashcroft score, and collagen content | [8] |
| Novel Imidazo[1,2-b]pyridazine Derivative | Bleomycin-induced mouse model | Mitigated collagen deposition and fibrosis | [9] |
| GWJ-A-23 | Bleomycin-induced mouse model | Reduced lung collagen, BAL cell counts, BAL total protein, and BAL levels of LPA and TGF-β | [4] |
Experimental Protocols
The evaluation of ATX inhibitors for IPF research involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, pharmacokinetics, and efficacy.
In Vitro Assays
3.1.1. ATX Enzyme Activity Assay (Amplex Red Method)
This assay is commonly used to determine the IC50 of ATX inhibitors.
-
Principle: The assay measures the production of choline, a product of the ATX-catalyzed hydrolysis of LPC. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced and thus to the ATX activity.
-
Protocol Outline:
-
Recombinant human ATX is pre-incubated with varying concentrations of the test inhibitor in an appropriate buffer (e.g., Tris-HCl with Ca2+, Mg2+, and Triton X-100).
-
The substrate, LPC, is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
A detection mix containing Amplex Red, HRP, and choline oxidase is added.
-
The fluorescence is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[15]
-
3.1.2. Fibroblast Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of an ATX inhibitor to block LPA-induced fibroblast migration.
-
Principle: A Boyden chamber consists of two compartments separated by a microporous membrane. Fibroblasts are seeded in the upper chamber, and a chemoattractant (LPA) is placed in the lower chamber. The ability of the cells to migrate through the pores to the lower chamber is quantified.
-
Protocol Outline:
-
Human lung fibroblasts are starved overnight in a serum-free medium.
-
The cells are pre-treated with the ATX inhibitor or vehicle.
-
The cells are seeded into the upper chamber of the Boyden chamber inserts.
-
The lower chamber is filled with a medium containing LPA as a chemoattractant.
-
The chambers are incubated for several hours to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with DAPI), and counted under a microscope.
-
In Vivo Models
3.2.1. Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study IPF and evaluate the efficacy of anti-fibrotic drugs.
-
Principle: Intratracheal or intranasal administration of the chemotherapeutic agent bleomycin to rodents induces lung injury and inflammation, followed by the development of progressive pulmonary fibrosis that shares some histopathological features with human IPF.
-
Protocol Outline:
-
Mice or rats are anesthetized, and a single dose of bleomycin is administered intratracheally or intranasally.
-
The ATX inhibitor is administered orally or via another appropriate route, either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting after the establishment of fibrosis, typically 7-14 days post-bleomycin).
-
The treatment is continued for a specified period (e.g., 14-21 days).
-
At the end of the study, the animals are euthanized, and the lungs are harvested for analysis.
-
Efficacy Endpoints:
-
Histopathology: Lung sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and protein concentration.
-
Gene and Protein Expression Analysis: The expression of pro-fibrotic markers (e.g., α-smooth muscle actin, collagen I) in lung tissue is analyzed by qPCR, Western blotting, or immunohistochemistry.[8][9][13]
-
-
Figure 2: General experimental workflow for evaluating ATX inhibitors.
Conclusion
The inhibition of the ATX-LPA signaling pathway represents a highly promising therapeutic strategy for the treatment of idiopathic pulmonary fibrosis. A growing number of potent and selective ATX inhibitors are being developed and are undergoing rigorous preclinical and clinical evaluation.[1][6] While the development of some earlier ATX inhibitors like ziritaxestat has faced setbacks in late-stage clinical trials, ongoing research continues to yield novel compounds with improved pharmacological properties.[1][6] The data and experimental protocols summarized in this technical guide provide a valuable resource for researchers in the field, facilitating the continued investigation and development of new ATX inhibitors that may ultimately provide a much-needed therapeutic option for patients with IPF. The heterogeneity of IPF suggests that patient stratification and personalized medicine approaches will be crucial for the successful clinical development of these targeted therapies.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Autotaxin Inhibitors in Treatment of Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]
- 10. Discovery of Novel Autotaxin Inhibitors Bearing the 4,5,6,7-Tetrahydro-7H-Pyrazolo[3,4-c]Pyridine-7-One Core for Pulmonary Fibrosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 14. glpg.com [glpg.com]
- 15. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Novel Autotaxin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data for a selection of novel autotaxin (ATX) inhibitors. Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and cancer. Inhibition of the ATX-LPA signaling axis represents a promising therapeutic strategy for a range of diseases. This guide focuses on the preclinical profiles of three prominent novel ATX inhibitors: Ziritaxestat (GLPG1690), BBT-877, and Cudetaxestat (BLD-0409), presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Data Presentation
The following tables summarize the key preclinical data for Ziritaxestat, BBT-877, and Cudetaxestat, facilitating a comparative analysis of their in vitro potency, in vivo efficacy in a widely used animal model of pulmonary fibrosis, and their pharmacokinetic properties.
Table 1: In Vitro Potency of Novel Autotaxin Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Ziritaxestat (GLPG1690) | Autotaxin (ATX) | Enzymatic Assay | 131 nM[1][2] | [1][2] |
| Human Plasma LPA 18:2 Production | 242 nM[1] | [1] | ||
| BBT-877 | Autotaxin (ATX) | Ex vivo Human Plasma LPA 18:2 Production | 6.5 - 6.9 nM[3] | [4] |
| In vitro Enzymatic Assay | 2.4 nM[4] | [4] | ||
| Cudetaxestat (BLD-0409) | Autotaxin (ATX) | Non-competitive inhibitor | Potent, nanomolar-level efficacy[5] | [5] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Compound | Dosing Regimen | Key Efficacy Endpoints | Outcome | Reference |
| Ziritaxestat (GLPG1690) | 10 and 30 mg/kg, twice a day, oral | Reduction in Ashcroft fibrotic score and collagen content. | Demonstrated significant activity.[2][6][7] Superior to pirfenidone and similar to nintedanib in reducing fibrotic markers.[8] | [2][6][7][8] |
| BBT-877 | Not specified | Reduction in Ashcroft score and collagen deposition. | Showed superior results compared to nintedanib and GLPG1690.[9][10] Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content.[3] | [4][9][10] |
| Cudetaxestat (BLD-0409) | 3-30 mg/kg, once daily, oral | Reduction in Ashcroft score, assembled collagen (PSR), and mRNA levels of ACTA2 and COL1A1. | Significantly reduced fibrosis markers in a dose-dependent manner.[5][11] | [5][11] |
Table 3: Preclinical and Phase 1 Pharmacokinetic Parameters
| Compound | Species | Key Pharmacokinetic Parameters | Observations | Reference |
| Ziritaxestat (GLPG1690) | Mouse, Rat | Low plasma clearance and high bioavailability.[1][12] | Good oral bioavailability.[1][12] | [1][12] |
| Dog | Low plasma clearance (0.12 L/h/kg) and high bioavailability (63%).[1] | Favorable pharmacokinetic profile.[1] | [1] | |
| Healthy Volunteers | Rapidly absorbed (median Tmax ~2h) and eliminated (mean t1/2 ~5h).[13] Dose-proportional exposure.[13] | Well-tolerated with no dose-limiting toxicity.[13] | [13] | |
| BBT-877 | Healthy Volunteers | Elimination half-life of approximately 12 hours.[3] | Dose-proportional systemic exposure.[10] Maintained ≥80% plasma LPA inhibition over 24 hours at doses of 400 mg/day or higher.[4] | [10] |
| Cudetaxestat (BLD-0409) | Healthy Volunteers | Well-tolerated with a demonstrated pharmacokinetic/pharmacodynamic correlation.[14] | Favorable safety profile.[15] | [14][16][15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of preclinical findings. Below are representative protocols for the in vitro assessment of ATX inhibition and the in vivo evaluation of anti-fibrotic efficacy.
In Vitro Autotaxin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.
Principle: This assay measures the enzymatic activity of recombinant human autotaxin by monitoring the hydrolysis of a synthetic substrate, lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA). The amount of LPA produced is quantified, and the inhibition by the test compound is calculated relative to a control without the inhibitor.
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) as substrate
-
Test compound (novel autotaxin inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)
-
Detection reagents (specific to the method of LPA quantification, e.g., coupled enzymatic reactions leading to a fluorescent or colorimetric readout)
-
96-well or 384-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.
-
In the wells of a microplate, add the assay buffer.
-
Add the diluted test compound or vehicle control (e.g., DMSO) to the respective wells.
-
Add a fixed concentration of recombinant human ATX to all wells except for the negative control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the LPC substrate to all wells.
-
Incubate the plate at the controlled temperature for a specific duration (e.g., 60-120 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagents to quantify the amount of LPA produced.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of a novel autotaxin inhibitor in a mouse model of pulmonary fibrosis.
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, leading to the development of progressive pulmonary fibrosis, which mimics key aspects of human idiopathic pulmonary fibrosis (IPF). The efficacy of the test compound is assessed by its ability to attenuate the fibrotic process.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Bleomycin sulfate
-
Test compound (novel autotaxin inhibitor)
-
Vehicle for test compound administration (e.g., oral gavage solution)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Histology reagents (e.g., formalin, paraffin, Masson's trichrome stain)
-
Quantitative PCR reagents for gene expression analysis
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (typically 1-3 mg/kg) in a small volume of sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Begin treatment with the test compound or vehicle at a predetermined time point after bleomycin administration (e.g., day 7 for a therapeutic regimen).
-
Administer the compound daily or twice daily via the desired route (e.g., oral gavage) for a specified duration (e.g., 14-21 days).
-
-
Endpoint Analysis (typically at day 21 or 28):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., total and differential cell counts).
-
Histopathology:
-
Harvest the lungs and fix them in formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Quantify the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
-
Biochemical Analysis:
-
Homogenize a portion of the lung tissue.
-
Measure the total lung collagen content using a hydroxyproline assay.
-
-
Gene Expression Analysis:
-
Extract RNA from a portion of the lung tissue.
-
Perform quantitative PCR (qPCR) to measure the expression of key pro-fibrotic genes (e.g., Col1a1, Acta2).
-
-
-
Data Analysis:
-
Compare the outcome measures (e.g., Ashcroft score, hydroxyproline content, gene expression levels) between the vehicle-treated and compound-treated groups using appropriate statistical tests.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in autotaxin inhibitor research.
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling cascade and the point of intervention for ATX inhibitors.
Experimental Workflow for Preclinical Evaluation of an Autotaxin Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. bridgebiorx.com [bridgebiorx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bridgebiorx.com [bridgebiorx.com]
- 10. bridgebiorx.com [bridgebiorx.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of Cudetaxestat at the American Thoracic Society 2022 International Conference [businesswire.com]
- 15. drugpatentwatch.com [drugpatentwatch.com]
- 16. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Autotaxin (ATX) Inhibitors
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Autotaxin (ATX) inhibitors. The following sections describe the ATX-LPA signaling pathway, protocols for key in vitro assays, and representative data for ATX inhibitors.
Note: While the prompt specified "ATX inhibitor 9," a specific inhibitor with this designation was not identified in the available literature. The following protocols and data are applicable to the general evaluation of ATX inhibitors.
The Autotaxin-LPA Signaling Axis
Autotaxin (ATX) is a secreted enzyme that functions as a lysophospholipase D (lysoPLD), playing a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (LPC) and other lysophospholipids into LPA.[1][3] LPA then binds to a family of G protein-coupled receptors (GPCRs), specifically LPAR1-6, initiating a cascade of downstream signaling pathways.[3][4][5] These pathways, including the Ras/Raf, RhoA, PI3K/AKT, and MAPK pathways, regulate a wide array of cellular processes such as proliferation, survival, migration, and invasion.[3][4][5] The ATX-LPA signaling axis is implicated in various physiological and pathological conditions, including cancer progression, inflammation, and fibrosis.[1][4][6] Consequently, inhibiting ATX activity is a promising therapeutic strategy for various diseases.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ATX inhibitors as reported in the literature.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| ATX-1d | 1.8 ± 0.3 | FS-3 Fluorescence Assay | [7] |
| BMP-22 | 0.2 ± 0.1 | FS-3 Fluorescence Assay | [7] |
| BIO-32546 | 0.001 | FRET Assay | [8] |
| Compound 5 | 0.028 | FRET Assay | [8] |
| GLPG1690 | - | Amplex Red Assay | [9] |
Experimental Protocols
Fluorescence-Based ATX Enzyme Inhibition Assay
This protocol is adapted from methods using the fluorogenic substrate FS-3, an LPC analog.[10][11] Cleavage of FS-3 by ATX separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[10][11]
Materials:
-
Human recombinant ATX (hATX)
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM BSA, pH 8.0[7]
-
Test ATX inhibitor compounds
-
Known ATX inhibitor (e.g., BrP-LPA or BMP-22) as a positive control[7][10]
-
DMSO for compound dilution
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/538 nm[7]
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 2%.
-
In a 96-well plate, add the following to triplicate wells:
-
Control wells: Assay buffer
-
Test wells: Diluted test inhibitor
-
Positive control wells: Diluted known inhibitor
-
-
Add hATX to all wells to a final concentration of 4 nM.[7]
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding FS-3 substrate to all wells to a final concentration of 1 µM.[7] The total reaction volume should be around 60 µL.[7]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at 2-minute intervals for 60 minutes.[7]
-
Calculate the rate of FS-3 hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Amplex Red-Based ATX Inhibition Assay
This enzyme-coupled assay indirectly measures ATX activity by detecting the choline released from the hydrolysis of LPC.[6][9]
Materials:
-
Human recombinant ATX
-
LPC (e.g., 16:0 LPC)[9]
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer
-
Test inhibitors and controls
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare inhibitor dilutions as described in the previous protocol.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.
-
Add diluted inhibitors and controls to the wells of a 96-well plate.
-
Add ATX to the wells.
-
Start the reaction by adding the LPC substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence of the product, resorufin, at appropriate excitation and emission wavelengths.
-
Calculate IC50 values as described previously.
Cell Migration Assay (Boyden Chamber/Transwell)
This assay assesses the ability of an ATX inhibitor to block ATX-induced cell migration.
Materials:
-
Cancer cell line known to respond to LPA (e.g., A2058 melanoma cells)[12][13]
-
Boyden chambers or Transwell inserts (8 µm pore size)[12]
-
Cell culture medium (serum-free)
-
Recombinant ATX
-
LPC
-
Test inhibitor
-
Fixation and staining reagents (e.g., methanol, Diff-Quik)
Procedure:
-
Culture cells to sub-confluency and then serum-starve them overnight.
-
Harvest cells by trypsinization and resuspend them in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing ATX and LPC, with or without the test inhibitor.
-
Place the Transwell insert into the lower chamber and add the cell suspension to the upper chamber.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells in the presence and absence of the inhibitor.
Cell Viability/Proliferation Assay
This assay determines if the ATX inhibitor has cytotoxic effects on its own or can enhance the efficacy of other cytotoxic agents.
Materials:
-
Cancer cell line (e.g., 4T1 murine breast cancer cells, A375 human melanoma cells)[7]
-
Cell culture medium
-
Test inhibitor
-
CellTiter-Glo Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or a vehicle control (DMSO).
-
Incubate for 48-72 hours.[7]
-
Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel ATX inhibitor.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 11. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 12. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Autotaxin Inhibitors Using the Amplex-Red Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[4][5] Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target for drug development.[2][4]
The Amplex-Red assay provides a sensitive and continuous fluorometric method to measure ATX activity, making it highly suitable for high-throughput screening (HTS) of potential inhibitors.[3][6][7] This application note provides a detailed protocol for utilizing the Amplex-Red assay to determine the inhibitory activity of novel compounds against ATX, with a specific focus on "ATX inhibitor 9," a potent thickened heteroaryl derivative compound with potential applications in cancer and fibrous degenerative disease research.[2]
Principle of the Amplex-Red Assay for Autotaxin Activity
The Amplex-Red assay for ATX activity is an enzyme-coupled reaction that indirectly measures the production of choline from the ATX-mediated hydrolysis of lysophosphatidylcholine (LPC). The principle of the assay is a multi-step enzymatic cascade:
-
ATX-mediated Hydrolysis: Autotaxin catalyzes the hydrolysis of its substrate, LPC, to produce LPA and choline.
-
Choline Oxidation: Choline oxidase then oxidizes the choline to produce betaine and hydrogen peroxide (H₂O₂).
-
Fluorogenic Detection: In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the non-fluorescent Amplex-Red reagent (10-acetyl-3,7-dihydrophenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[7]
The resulting fluorescence is directly proportional to the amount of choline produced, and thus to the enzymatic activity of ATX. The inhibitory effect of a compound can be quantified by measuring the decrease in fluorescence in its presence.
ATX Signaling Pathway and Inhibition
Experimental Protocols
This section provides detailed protocols for preparing reagents and performing the Amplex-Red assay to determine the half-maximal inhibitory concentration (IC₅₀) of ATX inhibitors.
Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% fatty acid-free BSA, pH 8.0)
-
Prepare a stock solution of 1 M Tris-HCl (pH 8.0).
-
In a suitable volume of nuclease-free water, dissolve NaCl, KCl, CaCl₂, and MgCl₂ to their final concentrations.
-
Add the Tris-HCl stock to a final concentration of 50 mM.
-
Add fatty acid-free BSA to a final concentration of 0.01%.
-
Adjust the pH to 8.0 with HCl or NaOH if necessary.
-
Filter sterilize the buffer and store at 4°C.
2. Lysophosphatidylcholine (LPC) Substrate Solution (10 mM)
-
Dissolve LPC (e.g., 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine) in methanol to a concentration of 10 mM.
-
Store in glass vials at -20°C. Avoid repeated freeze-thaw cycles.
3. Amplex-Red Reagent Solution (10 mM)
-
Dissolve Amplex-Red reagent in high-quality, anhydrous DMSO to a concentration of 10 mM.
-
Protect the solution from light by wrapping the vial in aluminum foil.
-
Store in small aliquots at -20°C.
4. Horseradish Peroxidase (HRP) Solution (10 U/mL)
-
Dissolve HRP in Assay Buffer to a concentration of 10 U/mL.
-
Prepare fresh on the day of the experiment and keep on ice.
5. Choline Oxidase Solution (10 U/mL)
-
Dissolve choline oxidase from Alcaligenes sp. in Assay Buffer to a concentration of 10 U/mL.
-
Prepare fresh on the day of the experiment and keep on ice.
6. Recombinant Human Autotaxin (ATX)
-
Reconstitute lyophilized recombinant human ATX in Assay Buffer to a desired stock concentration (e.g., 10 µg/mL).
-
Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
7. This compound Stock Solution
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions in DMSO for the dose-response curve.
Assay Workflow for IC₅₀ Determination
Detailed Assay Protocol
-
Prepare the ATX/Inhibitor Plate:
-
In a 96-well, black, flat-bottom plate, add 2 µL of the serially diluted this compound (or DMSO for the 100% activity control) to the appropriate wells.
-
Add 48 µL of diluted ATX solution (final concentration, e.g., 50 ng/mL) in Assay Buffer to each well.
-
For the no-enzyme control (0% activity), add 50 µL of Assay Buffer without ATX.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Prepare the Reaction Mix:
-
During the incubation, prepare the reaction mix. For each reaction, the final concentrations should be:
-
LPC: 100 µM
-
Amplex-Red: 50 µM
-
HRP: 0.2 U/mL
-
Choline Oxidase: 0.2 U/mL
-
-
Prepare a 2X concentrated reaction mix in Assay Buffer. For a full 96-well plate, calculate the required volume plus a 10% excess.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X reaction mix to each well of the ATX/inhibitor plate. The total reaction volume will be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 540 nm and emission at approximately 590 nm.
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the no-enzyme control from all other measurements.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_DMSO_Control))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces ATX activity by 50%.
Data Presentation: Inhibitory Activity of ATX Inhibitors
The following table summarizes the inhibitory activity of known ATX inhibitors and provides a placeholder for the data on this compound.
| Inhibitor | Type | IC₅₀ (nM) | Assay Conditions | Reference |
| This compound | Thickened heteroaryl derivative | Potent (Specific IC₅₀ to be determined) | Amplex-Red Assay | Patent WO2021078227A1[2] |
| GLPG1690 (Ziritaxestat) | Small molecule | 25 | Amplex-Red Assay | Publicly available data |
| PF-8380 | Small molecule | 101 | Amplex-Red Assay | Publicly available data |
| S32826 | Lipid-based | 5.6 | LPC Hydrolysis Assay | Ferry et al. |
Conclusion
The Amplex-Red assay is a robust and sensitive method for measuring autotaxin activity and is well-suited for the high-throughput screening and characterization of ATX inhibitors. This application note provides a comprehensive protocol for determining the inhibitory potency of compounds like this compound. The detailed workflow and data analysis procedures described herein will enable researchers, scientists, and drug development professionals to efficiently evaluate novel ATX inhibitors and accelerate the discovery of new therapeutics for a range of debilitating diseases.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. citeab.com [citeab.com]
- 7. researchgate.net [researchgate.net]
Determining the IC50 of ATX Inhibitor 9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of ATX Inhibitor 9, a representative inhibitor of Autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis.[1][2][3][4] The protocols outlined below are designed to ensure accurate and reproducible IC50 determination for novel ATX inhibitors.
Autotaxin-LPA Signaling Pathway
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling cascades.[2][3] These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, regulate a wide array of cellular responses such as proliferation, migration, survival, and differentiation.[5] The ATX-LPA signaling axis is a critical pathway in both normal physiology and the progression of various diseases.[1][6]
Quantitative Data Summary
The inhibitory potency of this compound was determined using two distinct in vitro assays: a Lysophosphatidylcholine (LPC) hydrolysis assay and a fluorescent substrate-based assay (FS-3). The IC50 values obtained from these assays are summarized in the table below.
| Assay Type | Substrate | IC50 (nM) | Assay Conditions |
| LPC Hydrolysis Assay | 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 LPC) | 15.8 ± 2.1 | 100 µM LPC, 30 min incubation at 37°C |
| Fluorescent Substrate Assay | FS-3 | 25.3 ± 3.5 | 1 µM FS-3, 60 min incubation at 37°C |
Experimental Protocols
In Vitro ATX Inhibition Assay using a Fluorescent Substrate (FS-3)
This protocol describes the determination of the IC50 value of this compound using the fluorogenic ATX substrate, FS-3. The hydrolysis of FS-3 by ATX results in a product with increased fluorescence, which can be measured to determine enzyme activity.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission: 485/528 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the inhibitor in Assay Buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM).
-
Enzyme Preparation: Dilute the recombinant human ATX in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
Include control wells:
-
Negative Control (No Inhibition): 50 µL of Assay Buffer with DMSO (at the same final concentration as the inhibitor wells).
-
Positive Control (100% Inhibition): 50 µL of a known potent ATX inhibitor (e.g., PF-8380) at a high concentration (e.g., 10 µM).
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
-
-
Enzyme Addition: Add 25 µL of the 2X ATX enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a 4X solution of the FS-3 substrate in Assay Buffer (e.g., 4 µM for a final concentration of 1 µM). Add 25 µL of the 4X FS-3 solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 2 minutes for 60 minutes using a plate reader set to the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the average rate of the negative control wells to 100% activity and the average rate of the positive control wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8]
-
In Vitro ATX Inhibition Assay using LPC Hydrolysis and Choline Oxidase
This protocol provides an alternative method for determining the IC50 of this compound by measuring the choline produced from the hydrolysis of LPC.
Materials:
-
Recombinant human Autotaxin (ATX)
-
1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 LPC)
-
This compound
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Compound and Enzyme Preparation: Follow steps 1 and 2 from the FS-3 assay protocol.
-
Assay Plate Setup and Pre-incubation: Follow steps 3-5 from the FS-3 assay protocol.
-
Substrate Addition: Prepare a 4X solution of LPC in Assay Buffer (e.g., 400 µM for a final concentration of 100 µM). Add 25 µL of the 4X LPC solution to all wells to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Detection Reagent Preparation: Prepare a detection cocktail containing choline oxidase, HRP, and Amplex Red in Assay Buffer according to the manufacturer's instructions.
-
Detection: Add 50 µL of the detection cocktail to each well. Incubate at 37°C for 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Normalize the data by setting the average absorbance of the negative control wells to 100% activity and the average absorbance of the positive control wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8]
-
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATX Inhibitor Cell-Based Assay in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a cell-based assay to evaluate the efficacy of Autotaxin (ATX) inhibitors in A549 human lung adenocarcinoma cells.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][3][4] In the context of cancer, particularly lung cancer, this pathway is often dysregulated and contributes to tumor progression, metastasis, and therapeutic resistance.[3][5][6]
A549 cells, a widely used human lung adenocarcinoma cell line, serve as an excellent in vitro model for studying lung cancer biology and for the preliminary assessment of potential therapeutic agents.[7][8][9] These cells are known to express components of the ATX-LPA signaling pathway, making them a suitable system for evaluating the efficacy of ATX inhibitors.[10][11] This document outlines the protocols for assessing the inhibitory effects of novel compounds on ATX activity in A549 cells.
Signaling Pathway
The ATX-LPA signaling cascade is initiated by the conversion of lysophosphatidylcholine (LPC) to LPA by ATX.[2][4] LPA then binds to a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs), of which at least six have been identified (LPAR1-6).[3][4] Activation of these receptors on A549 cells triggers a variety of downstream signaling pathways, including those involving Ras/Raf, RhoA, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK), ultimately leading to cellular responses such as proliferation, migration, and survival.[4][5]
Experimental Protocols
This section provides detailed protocols for culturing A549 cells and performing a cell-based ATX inhibitor assay.
A549 Cell Culture
A549 cells are derived from human lung carcinoma and grow as an adherent monolayer.[8][12]
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM or F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture A549 cells in DMEM or F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. A subcultivation ratio of 1:3 to 1:8 is recommended.
-
To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Cell-Based ATX Inhibition Assay (Chemiluminescence-based)
This protocol is adapted from established methods for measuring ATX activity and cell viability.[13][14][15]
Materials:
-
A549 cells
-
White, clear-bottom 96-well plates
-
Serum-free cell culture medium
-
Lysophosphatidylcholine (LPC) substrate
-
ATX inhibitor compounds
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Luminol or other chemiluminescent HRP substrate
-
Luminescence plate reader
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed A549 cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Cell Starvation: The next day, gently wash the cells with PBS and replace the culture medium with serum-free medium. Incubate for 4-6 hours to reduce background signaling.
-
Inhibitor Treatment: Prepare serial dilutions of the ATX inhibitor compounds in serum-free medium. Add the diluted inhibitors to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control with a known ATX inhibitor.
-
Substrate Addition: Prepare a working solution of LPC in serum-free medium. Add the LPC solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for the conversion of LPC to LPA and choline by endogenous ATX.
-
Detection: Prepare a detection reagent mix containing choline oxidase, HRP, and a chemiluminescent substrate like luminol. Add this mix to each well. Choline oxidase will convert the choline produced into betaine and hydrogen peroxide (H2O2). HRP will then use the H2O2 to oxidize the luminol, producing light.
-
Measurement: Immediately measure the luminescence using a plate reader. The light output is proportional to the amount of choline produced, and thus to the ATX activity.
-
Data Analysis: Calculate the percentage of ATX inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that reduces ATX activity by 50%.
Data Presentation
The quantitative data from the ATX inhibitor assay should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of Test Compounds against ATX in A549 Cells
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Compound A | 0.1 | 15.2 ± 2.1 | |
| 1 | 48.9 ± 3.5 | 1.1 | |
| 10 | 92.1 ± 1.8 | ||
| Compound B | 0.1 | 5.6 ± 1.5 | |
| 1 | 25.3 ± 4.2 | 3.8 | |
| 10 | 75.4 ± 2.9 | ||
| Control Inhibitor | 1 | 85.7 ± 2.5 | 0.2 ± 0.1[16] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In addition to direct enzyme inhibition, the downstream effects of ATX inhibitors on A549 cell viability and migration can be assessed.
Table 2: Effect of ATX Inhibitors on A549 Cell Viability and Migration
| Compound ID (at 10 µM) | Cell Viability (% of Control) | Cell Migration (% Inhibition) |
| Compound A | 95.3 ± 4.1 | 68.2 ± 5.3 |
| Compound B | 98.1 ± 3.7 | 45.9 ± 6.1 |
| Control Inhibitor | 92.5 ± 5.0 | 75.4 ± 4.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Cell viability can be assessed using assays like MTT or CellTiter-Glo. Cell migration can be measured using a scratch/wound healing assay or a transwell migration assay.[11][17]
Conclusion
The provided protocols and application notes offer a comprehensive guide for evaluating the efficacy of ATX inhibitors in a cell-based A549 assay. By following these methodologies, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting the ATX-LPA signaling pathway in lung cancer.
References
- 1. wjgnet.com [wjgnet.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A549 cell - Wikipedia [en.wikipedia.org]
- 8. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 9. Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A549 | Culture Collections [culturecollections.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of lysophospholipase D/autotaxin activity in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy of Autotaxin (ATX) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the bloodstream.[1][2] The ATX-LPA signaling axis plays a crucial role in various physiological processes, including cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of this pathway is implicated in the progression of numerous diseases, such as cancer, fibrosis, and inflammation.[3][4][5] Consequently, inhibiting ATX to reduce LPA production has emerged as a promising therapeutic strategy.[3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of potent and selective ATX inhibitors, such as GLPG1690 and IOA-289, in preclinical animal models of cancer and fibrosis.
Application Note 1: Efficacy of ATX Inhibitors in Preclinical Cancer Models
This section details the use of ATX inhibitors in mouse models of breast cancer, demonstrating their potential to reduce tumor growth and modulate the tumor microenvironment.
Signaling Pathway: The ATX-LPA Axis in Cancer
Autotaxin converts lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to its G protein-coupled receptors (LPARs) on cancer cells and stromal cells, activating downstream signaling pathways that promote cell proliferation, migration, survival, and inflammation, thus contributing to tumor progression and therapeutic resistance.[1][6][7] ATX inhibitors block the production of LPA, thereby attenuating these pro-tumorigenic signals.[6][8]
Data Presentation: Efficacy of ATX Inhibitors in Breast Cancer Models
The following tables summarize the quantitative data from studies evaluating ATX inhibitors in syngeneic mouse models of breast cancer.
Table 1: Pharmacodynamic Effects of GLPG1690 in a 4T1 Breast Cancer Model
| Parameter | Treatment Group | Dose | Result | Reference |
|---|---|---|---|---|
| Plasma ATX Activity | GLPG1690 | 100 mg/kg | >80% decrease for ~10 hours | [1] |
| Tumor Cell Proliferation (Ki67) | GLPG1690 + Radiotherapy | 100 mg/kg | Significant decrease vs. Radiotherapy alone | [1] |
| Apoptosis (Bcl-2 levels) | GLPG1690 + Radiotherapy | 100 mg/kg | No significant further decrease vs. Radiotherapy alone |[1] |
Table 2: Efficacy of IOA-289 in an E0771 Breast Cancer Model
| Parameter | Treatment Group | Dose | Result | Reference |
|---|---|---|---|---|
| Plasma ATX Activity | IOA-289 | 100 mg/kg (twice daily) | ~37% decrease in knockout mice treated with IOA-289 | [9][10] |
| Tumor Volume | IOA-289 | 100 mg/kg (twice daily) | Significant decrease in tumor growth | [9][10] |
| Tumor Weight | IOA-289 | 100 mg/kg (twice daily) | Significant decrease in tumor weight | [9][10] |
| CD8α+ T-cells in Tumor | IOA-289 | 100 mg/kg (twice daily) | Increased numbers of CD8α+ T-cells |[9] |
Experimental Protocol: Syngeneic Orthotopic Breast Cancer Model
This protocol is based on methodologies used to evaluate the efficacy of ATX inhibitors in combination with radiotherapy.[1]
1. Cell Culture:
-
Culture 4T1 murine breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Model:
-
Use female Balb/c mice (6-8 weeks old).
-
Anesthetize the mice.
-
Inject 1 x 10^5 4T1 cells in 50 µL of PBS into the second mammary fat pad.
3. Experimental Workflow and Treatment:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x length x width²).
-
When tumors reach a volume of ~100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, ATX Inhibitor, Radiotherapy, ATX Inhibitor + Radiotherapy).
-
ATX Inhibitor Administration: Administer GLPG1690 at 100 mg/kg via oral gavage twice daily.[1]
-
Radiotherapy (RT): Deliver a focused dose of radiation (e.g., 2 Gy/day for 5 days) to the tumor area.
-
Continue treatment for the specified duration (e.g., 14-21 days).
-
Monitor animal weight and tumor volume regularly.
4. Endpoint Analysis:
-
Pharmacodynamics: Collect plasma samples at specified time points post-dosing to measure ATX activity and LPA levels.[1]
-
Tumor Analysis: At the end of the study, excise tumors and weigh them.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3, Bcl-2).[1]
-
Flow Cytometry: Process a portion of the tumor into a single-cell suspension for flow cytometric analysis of immune cell infiltration (e.g., CD8+ T-cells).[9]
Application Note 2: Efficacy of ATX Inhibitors in Preclinical Fibrosis Models
This section describes the evaluation of ATX inhibitors in a bleomycin-induced mouse model of pulmonary fibrosis, a condition where the ATX-LPA axis is known to be a key driver.[5][11]
Data Presentation: Efficacy of GLPG1690 in a Lung Fibrosis Model
Table 3: Efficacy of GLPG1690 in a Bleomycin-Induced Lung Fibrosis Model
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Ashcroft Score (Fibrosis) | GLPG1690 | Strong reduction vs. Vehicle | [11] |
| Lung Collagen Content | GLPG1690 | Strong reduction vs. Vehicle | [11] |
| Gene Expression (e.g., Tnc, Spp1, Col3a1) | GLPG1690 | Strong reversal of bleomycin-induced changes | [11] |
| Plasma LPA C18:2 Levels | GLPG1690 (200 mg QD, human equivalent) | Predicted reduction of at least 80% |[12] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is based on methodologies for inducing and treating lung fibrosis in mice.[11]
1. Animal Model:
-
Use C57BL/6 mice (8-10 weeks old).
2. Fibrosis Induction:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) via intranasal or intratracheal instillation to induce lung injury and subsequent fibrosis.[11]
-
A control group should receive sterile saline.
3. Treatment Protocol:
-
Begin treatment with the ATX inhibitor (e.g., GLPG1690) or vehicle on the same day as bleomycin administration (prophylactic model) or after a delay (e.g., 7-10 days, therapeutic model).
-
Administer the compound orally once or twice daily for a period of 14 to 21 days.
-
Monitor the health and weight of the animals throughout the study.
4. Endpoint Analysis (at Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels.
-
Histology: Harvest the lungs. Perfuse and fix one lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition and assess fibrosis using the Ashcroft scoring system.[11]
-
Collagen Measurement: Homogenize the remaining lung tissue and measure total collagen content using a hydroxyproline assay.
-
Gene Expression Analysis: Extract RNA from lung tissue to perform qPCR or microarray analysis on fibrosis-related genes (e.g., Col1a1, Acta2, Tgf-β).[11]
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and endpoints based on the specific ATX inhibitor and research question. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Bleomycin-Induced Pulmonary Fibrosis Model and the Efficacy of ATX Inhibitor BBT-877
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bleomycin-induced pulmonary fibrosis model and the therapeutic potential of the autotaxin (ATX) inhibitor, BBT-877. Detailed protocols for inducing pulmonary fibrosis in mice and assessing the efficacy of therapeutic interventions are included, along with a summary of the preclinical findings for BBT-877.
Introduction to Bleomycin-Induced Pulmonary Fibrosis
Bleomycin, an anti-cancer agent, is widely used to induce lung injury and fibrosis in animal models, creating a valuable tool for studying the pathogenesis of idiopathic pulmonary fibrosis (IPF) and evaluating potential therapies.[1][2] Administration of bleomycin initiates a cascade of events, including DNA damage, inflammation, and the subsequent activation of fibroblasts, leading to excessive deposition of extracellular matrix and scarring of the lung tissue.[1][2]
The Role of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Axis
The ATX-LPA signaling pathway has been identified as a key player in the development and progression of pulmonary fibrosis.[3] Autotaxin (ATX) is an enzyme that converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid that signals through various G protein-coupled receptors.[3][4] Elevated levels of ATX and LPA are found in the lungs of IPF patients, where they promote fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cells responsible for collagen deposition.[3][4]
BBT-877: A Potent Autotaxin Inhibitor
BBT-877 is a novel, orally available small molecule inhibitor of ATX.[5][6] By blocking the activity of ATX, BBT-877 reduces the production of LPA, thereby mitigating the downstream pro-fibrotic signaling.[5][6] Preclinical studies have demonstrated the potent anti-fibrotic efficacy of BBT-877 in the bleomycin-induced pulmonary fibrosis model.[5][6]
Preclinical Efficacy of BBT-877
Preclinical evaluation of BBT-877 in a bleomycin-induced mouse model of pulmonary fibrosis has shown promising results. Oral administration of BBT-877 demonstrated a significant reduction in the severity of lung fibrosis.[5][6]
Table 1: Summary of Preclinical Efficacy of BBT-877 in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Efficacy Endpoint | Observation | Reference |
| Ashcroft Score | Significant reduction in the histological score of lung fibrosis compared to the vehicle-treated group. BBT-877 was reported to be superior to other compounds in reducing the Ashcroft score. | [1][2] |
| Collagen Deposition | Markedly decreased collagen content in the lungs of BBT-877-treated mice compared to the vehicle-treated group. | [1][2] |
| Body Weight Loss | Significantly reduced body weight loss, indicative of improved overall health, in mice treated with BBT-877. | [5] |
| Lung Weight | Significantly reduced lung weight in the BBT-877 treatment group compared to the vehicle group. | [5] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Fibrosis in Mice using Bleomycin
This protocol describes the intratracheal administration of bleomycin to induce pulmonary fibrosis in C57BL/6 mice.
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, preservative-free 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal intubation platform
-
Fiber optic light source
-
24-gauge, flexible plastic catheter
-
Micropipette and sterile tips
Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a validated institutional protocol. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Intubation: Suspend the anesthetized mouse on the intubation platform by its upper incisors.
-
Gently pull the tongue to the side to visualize the glottis.
-
Use a fiber optic light source to illuminate the trachea.
-
Carefully insert a 24-gauge flexible catheter into the trachea.
-
Bleomycin Administration: Prepare a fresh solution of bleomycin in sterile saline at a concentration of 1.5 U/kg.
-
Instill a single dose of the bleomycin solution (50 µL) directly into the lungs via the catheter.
-
Control Group: Administer an equal volume of sterile saline to the control group of mice.
-
Recovery: Remove the catheter and allow the mouse to recover on a warming pad until fully ambulatory.
-
Monitoring: Monitor the animals daily for signs of distress, including weight loss, ruffled fur, and labored breathing.
-
Endpoint: Euthanize the mice at a predetermined time point (typically 14 or 21 days post-instillation) for tissue collection and analysis.
Protocol 2: Therapeutic Administration of ATX Inhibitor BBT-877
This protocol outlines the oral administration of BBT-877 in the bleomycin-induced pulmonary fibrosis model.
Materials:
-
BBT-877
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (22-gauge, ball-tipped)
-
Syringes
Procedure:
-
Drug Preparation: Prepare a suspension of BBT-877 in the vehicle at the desired concentration.
-
Treatment Initiation: Begin treatment with BBT-877 on day 7 post-bleomycin instillation.
-
Administration: Administer BBT-877 orally via gavage twice daily. A common therapeutic dose in preclinical models is in the range of 30-100 mg/kg.
-
Vehicle Control: Administer an equal volume of the vehicle to the bleomycin-treated control group.
-
Treatment Duration: Continue daily administration until the experimental endpoint (e.g., day 21).
Protocol 3: Assessment of Pulmonary Fibrosis
1. Histological Analysis (Ashcroft Score):
-
Tissue Processing: Perfuse the lungs with saline and then fix with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin.
-
Staining: Section the paraffin-embedded tissue and stain with Masson's trichrome to visualize collagen deposition.
-
Scoring: Examine the stained lung sections under a microscope and score the extent of fibrosis using the Ashcroft scoring system (a scale of 0 to 8, where 0 is normal lung and 8 is total fibrosis).
2. Collagen Content Measurement (Hydroxyproline Assay):
-
Tissue Homogenization: Harvest the lungs and homogenize a portion of the tissue.
-
Hydrolysis: Hydrolyze the lung homogenate in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.
-
Assay: Measure the amount of hydroxyproline, an amino acid abundant in collagen, using a colorimetric assay.
-
Quantification: Calculate the total collagen content based on the hydroxyproline concentration.
Signaling Pathways and Experimental Workflow
Caption: Bleomycin-induced lung injury and the ATX-LPA signaling pathway in pulmonary fibrosis.
Caption: Experimental workflow for evaluating BBT-877 in the bleomycin-induced pulmonary fibrosis model.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Bridge Biotherapeutics Presented Preclinical Study Results on BBT-877, an Autotaxin inhibitor at the IPF Summit 2018 [prnewswire.com]
- 3. bridgebiorx.com [bridgebiorx.com]
- 4. researchgate.net [researchgate.net]
- 5. bridgebiorx.com [bridgebiorx.com]
- 6. Late Breaking Abstract - BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis | European Respiratory Society [publications.ersnet.org]
Application Notes and Protocols for In Vivo Studies of an ATX Inhibitor
Disclaimer: Publicly available information on the specific formulation and in vivo administration of a compound designated "ATX inhibitor 9" (CAS No. 2640300-87-2) is limited. Therefore, these application notes and protocols are based on the well-characterized, potent, and orally bioavailable autotaxin (ATX) inhibitor, PF-8380 , as a representative example. Researchers should adapt these guidelines based on the specific physicochemical properties of their chosen inhibitor.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] It is the primary producer of lysophosphatidic acid (LPA) in the blood, a signaling molecule that exerts its effects through various G protein-coupled receptors. The ATX-LPA signaling pathway is implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation.[1][4] Inhibition of ATX is therefore a promising therapeutic strategy for these diseases.
PF-8380 is a potent ATX inhibitor that has been demonstrated to effectively reduce LPA levels in both plasma and at sites of inflammation in in vivo models.[5] These notes provide a comprehensive guide for the formulation and in vivo application of an ATX inhibitor, using PF-8380 as a model.
Physicochemical and Pharmacokinetic Properties of Representative ATX Inhibitors
A summary of key parameters for PF-8380 and other relevant ATX inhibitors is provided below to aid in the formulation and experimental design for novel compounds.
| Compound | Molecular Weight ( g/mol ) | IC50 | Solubility | Oral Bioavailability (F%) | Administration Route | Species |
| PF-8380 | 397.43 | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | Not specified | Adequate for in vivo testing | Oral gavage | Rat |
| BIO-32546 | Not specified | 1 nM | 73.2 µg/mL (pH 7) | 66% | Oral gavage | Rat, Mouse |
| IOA-289 | 502 | 10 nM | Not specified | 41% (mouse), 37% (rat) | Oral gavage | Mouse |
| GLPG1690 | Not specified | 131 nM | Not specified | Not specified | Not specified | Not specified |
ATX-LPA Signaling Pathway
The following diagram illustrates the enzymatic action of Autotaxin and the downstream signaling of its product, Lysophosphatidic Acid (LPA), which is blocked by ATX inhibitors.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Autotaxin with imidazole- and Triazolyl-based inhibitors: Biological insights from in vitro and in vivo studies in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Lysophosphatidic Acid Levels Following Treatment with Autotaxin Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of cellular processes, including cell proliferation, migration, and survival.[1][2][3] The primary enzyme responsible for the production of extracellular LPA is autotaxin (ATX), which catalyzes the hydrolysis of lysophosphatidylcholine (LPC).[1][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer.[4][5][6] Consequently, inhibitors of ATX are being actively investigated as potential therapeutic agents.[4][6]
This document provides detailed application notes and protocols for measuring LPA levels in biological samples following treatment with an ATX inhibitor. As specific data for "ATX inhibitor 9" is limited, this document will utilize data from other well-characterized ATX inhibitors to exemplify the expected outcomes and methodologies.
Data Presentation: Efficacy of ATX Inhibitors on Plasma LPA Levels
The following tables summarize the quantitative effects of various ATX inhibitors on plasma LPA levels, as reported in preclinical and clinical studies. This data illustrates the typical dose-dependent reduction in LPA following ATX inhibition.
Table 1: Preclinical Efficacy of ATX Inhibitors on Plasma LPA Levels in Mice
| ATX Inhibitor | Dose | Time Point | LPA Reduction (%) | Measurement Method | Reference |
| GLPG1690 | 3 mg/kg (oral) | 6 hours | ~50% | LC-MS/MS | [7] |
| GLPG1690 | 10 mg/kg (oral) | 6 hours | >50% | LC-MS/MS | [7] |
| GLPG1690 | 30 mg/kg (oral) | 6 hours | Sustained reduction | LC-MS/MS | [7] |
| GLPG1690 | 100 mg/kg (twice daily) | 10 hours | >80% | Not Specified | [8] |
| IOA-289 | 3 mg/kg (oral) | 1 hour | ~50% (ED50) | Not Specified | [9] |
| PF-8380 | 30 mg/kg (intravenous) | 10 minutes | Significant decrease in major LPA species | LC-MS/MS | [10] |
Table 2: Clinical Efficacy of ATX Inhibitors on Plasma LPA Levels in Humans
| ATX Inhibitor | Dose | Study Population | LPA Reduction (%) | Measurement Method | Reference |
| GLPG1690 | 200 mg | Healthy Volunteers | >80% | LC-MS/MS | [3] |
| GLPG1690 | 1000 mg (14 days) | Healthy Volunteers | >60% (sustained) | LC-MS | [1] |
| BBT-877 | 100 mg (twice daily) | Healthy Volunteers | >80% | LC-MS/MS | [11] |
| BBT-877 | 200 mg (twice daily) | Healthy Volunteers | >80% | LC-MS/MS | [11] |
| BBT-877 | 400 mg/day | Healthy Volunteers | >80% (sustained for 24h) | Not Specified | [5][12] |
| IOA-289 | 200 mg (twice daily) | mPDAC Patients | >50% (sustained for 24h) | Not Specified | [13] |
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.
Experimental Protocols
Protocol for LPA Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual LPA species.[9]
a. Materials and Reagents:
-
Biological samples (plasma, serum, tissue homogenate)
-
Internal standards (e.g., 17:0 LPA)
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid and Ammonium formate
-
Lipid extraction solvents (e.g., Chloroform/Methanol mixture)
-
LC column (e.g., C8 or C18)
-
Tandem mass spectrometer
b. Sample Preparation (Lipid Extraction):
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample, add an appropriate amount of internal standard.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure. A simple protein precipitation with methanol can also be used.[14]
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Carefully collect the organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[15]
c. LC-MS/MS Analysis:
-
Set up the HPLC system with a suitable column (e.g., C8 or C18).
-
Establish a gradient elution program using mobile phases such as water/acetonitrile with 0.1% formic acid and ammonium formate.[15]
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode. Define the precursor-to-product ion transitions for each LPA species and the internal standard.
-
Inject the reconstituted sample onto the LC column.
-
Acquire data over the entire chromatographic run.
d. Data Analysis:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the ratio of the peak area of each LPA species to the peak area of the internal standard.
-
Determine the concentration of each LPA species using a standard curve generated with known concentrations of LPA standards.
Protocol for LPA Quantification by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for measuring total LPA levels.[16]
a. Materials and Reagents:
-
LPA ELISA Kit (commercially available)
-
Biological samples (plasma, serum, tissue homogenate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer
-
TMB substrate
-
Stop solution
b. Assay Procedure (based on a competitive ELISA format):
-
Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of the samples.
-
Add standards and samples to the wells of the LPA-coated microplate.
-
Add the biotinylated anti-LPA antibody to each well.
-
Incubate the plate to allow for competitive binding between the LPA in the sample/standard and the LPA coated on the plate for the antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate to each well and incubate in the dark to allow for color development. The signal is inversely proportional to the amount of LPA in the sample.[16]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LPA in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to effectively measure the impact of ATX inhibitors on LPA levels. The choice of analytical method, either the highly specific LC-MS/MS or the high-throughput ELISA, will depend on the specific research question and available resources. The data presented from studies on various ATX inhibitors demonstrates the potential for significant and sustained reduction of LPA levels, a critical biomarker for assessing the in vivo efficacy of these therapeutic agents.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bridgebiorx.com [bridgebiorx.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for ATX Inhibitor Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of autotaxin (ATX) inhibitors in various mouse models of cancer. The information is compiled from recent preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of novel ATX inhibitors.
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a wide range of cellular processes, including cell proliferation, survival, migration, and angiogenesis, which are hallmarks of cancer.[4][5][6] In various cancers, elevated levels of ATX and LPA are associated with tumor progression, metastasis, and resistance to therapy.[6][7][8] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for cancer treatment.[1][8][9] Several ATX inhibitors have been developed and evaluated in preclinical mouse models of cancer, demonstrating significant anti-tumor effects.[10] This document outlines the administration protocols and summarizes the key findings from studies involving prominent ATX inhibitors.
ATX-LPA Signaling Pathway in Cancer
The ATX-LPA signaling pathway is a key driver of cancer progression. Extracellular lysophosphatidylcholine (LPC) is converted by ATX to LPA.[1][11] LPA then binds to its G protein-coupled receptors (LPARs 1-6) on cancer cells and stromal cells within the tumor microenvironment.[5][11] This binding activates downstream signaling cascades, including the Ras/Raf, RhoA, and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and invasion.[4] Furthermore, the ATX-LPA axis contributes to a pro-inflammatory and fibrotic tumor microenvironment that can suppress anti-tumor immunity.[9][12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the administration of various ATX inhibitors in mouse models of cancer.
Table 1: Efficacy of ATX Inhibitors on Tumor Growth
| ATX Inhibitor | Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| IOA-289 | E0771 Breast Cancer (Orthotopic) | C57BL/6 | Oral Gavage | 100 mg/kg | Twice daily, starting day 3 post-injection | Decreased tumor growth | [10][12] |
| IOA-289 | 4T1 Breast Cancer (s.c. implantation) | BALB/c | Not Specified | Not Specified | Not Specified | Inhibited metastasis and enhanced T-cell infiltration | [2] |
| GLPG1690 | 4T1 Breast Cancer | Not Specified | Oral Gavage | 50 mg/kg or 100 mg/kg | Daily or every 12 hours for 5 days | Decreased plasma LPA concentration | [14] |
| BrP-LPA | MDA-MB-231 Breast Cancer (Orthotopic) | Nude Mice | Not Specified | Not Specified | Not Specified | Significantly reduced tumor burden | [7] |
| BrP-LPA | HCT-116 Colon Cancer (Orthotopic) | Nude Mice | Not Specified | Not Specified | Not Specified | Significantly reduced tumor burden | [7] |
| BrP-LPA | A549 Lung Cancer (Subcutaneous) | Nude Mice | Not Specified | Not Specified | Not Specified | Significantly reduced tumor burden | [7] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of ATX Inhibitors in Mice
| ATX Inhibitor | Dosage | Route | Key Findings | Reference |
| BIO-32546 | 10 mg/kg | Oral | Good bioavailability (F=51%), low clearance, significant brain exposure. | [5] |
| IOA-289 | Single oral dose | Oral | Dose-dependent increase in plasma exposure and corresponding decrease in circulating LPA. | [10] |
| GLPG1690 | 50 mg/kg (daily) or 100 mg/kg (twice daily) for 5 days | Oral | Effectively decreased plasma LPA concentration. | [14] |
| PF-8380 | 120 mg/kg | Oral Gavage | Potent in vivo inhibition of ATX activity. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of ATX inhibitors to mouse models of cancer.
Protocol 1: Orthotopic Breast Cancer Model and ATX Inhibitor Efficacy Study
This protocol is based on studies using the E0771 and 4T1 murine breast cancer cell lines.[2][10][12]
1. Cell Culture:
-
Culture E0771 or 4T1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or Matrigel for injection.
2. Tumor Implantation:
-
Anesthetize female C57BL/6 mice (for E0771) or BALB/c mice (for 4T1) aged 6-8 weeks.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL into the fourth mammary fat pad.
3. ATX Inhibitor Formulation and Administration:
-
Prepare the ATX inhibitor (e.g., IOA-289) in a suitable vehicle such as 0.5% methylcellulose or a solution of Hydroxypropyl Cellulose and Tween 80.[15]
-
Begin treatment when tumors become palpable or at a specified time point post-implantation (e.g., day 3).[10][12]
-
Administer the inhibitor via oral gavage at the desired dose (e.g., 100 mg/kg) and schedule (e.g., twice daily).[12]
-
Treat a control group of mice with the vehicle alone.
4. Tumor Growth Monitoring and Endpoint Analysis:
-
Measure tumor volume every 2-3 days using digital calipers (Volume = 0.5 x length x width^2).
-
Monitor body weight and general health of the mice throughout the study.
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At the study endpoint, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or analysis of immune cell infiltration).[12][14]
-
Collect blood samples via cardiac puncture for plasma LPA measurement to confirm target engagement.
Protocol 2: Pharmacodynamic Analysis of ATX Inhibition
This protocol describes the measurement of plasma LPA levels to assess the in vivo activity of an ATX inhibitor.[10][14]
1. Animal Dosing:
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Administer the ATX inhibitor to mice at various doses and time points as required for the study.
2. Blood Collection:
-
At specified times post-dose, collect blood from the mice via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect blood into tubes containing EDTA to prevent coagulation.
3. Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 20 minutes at 4°C.[15]
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
4. LPA Measurement:
-
Extract lipids from the plasma samples using a suitable solvent extraction method (e.g., Bligh-Dyer).
-
Analyze LPA levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Compare LPA levels in treated mice to those in vehicle-treated control mice to determine the extent of ATX inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating an ATX inhibitor in a mouse cancer model.
Conclusion
The administration of ATX inhibitors has demonstrated significant therapeutic potential in various preclinical mouse models of cancer. These compounds effectively reduce tumor growth and metastasis by inhibiting the production of LPA, thereby modulating the tumor microenvironment and reducing pro-tumorigenic signaling. The protocols and data presented here provide a valuable resource for researchers aiming to investigate the role of the ATX-LPA axis in cancer and to evaluate novel ATX inhibitors for clinical translation. Careful consideration of the experimental design, including the choice of cancer model, inhibitor formulation, and dosing regimen, is crucial for obtaining robust and reproducible results.
References
- 1. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Dual Activity LPA Receptor Pan-Antagonist/Autotaxin Inhibitors as Anti-Cancer Agents in vivo using Engineered Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 10. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ATX inhibitor 9 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX inhibitor 9. The information provided is based on general knowledge of small molecule inhibitors and publicly available data on other autotaxin (ATX) inhibitors, as specific solubility and stability data for this compound are not widely available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2] LPA is a signaling lipid that binds to G protein-coupled receptors to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA signaling pathway has been implicated in various diseases, including cancer, fibrosis, and inflammation.[2] By inhibiting ATX, this compound blocks the production of LPA, thereby modulating these pathological processes.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific solubility data for this compound is not publicly available, ATX inhibitors as a class are often hydrophobic and can be challenging to dissolve in aqueous solutions. For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. For the well-characterized ATX inhibitor PF-8380, a high solubility in DMSO has been reported.[1][3][4][5][6]
It is recommended to start with a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution (e.g., 10 mM to 50 mM). Gentle warming or sonication may aid in dissolution.
Q3: My inhibitor precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of the inhibitor in your assay.
-
Decrease the percentage of DMSO in the final solution: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a co-solvent: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer before the final dilution into the assay medium.
Q4: How should I store my this compound stock solutions and powder?
For long-term storage, it is recommended to store the solid form of the inhibitor at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For the ATX inhibitor PF-8380, stock solutions in DMSO are stable for up to 2 years at -80°C.[1]
Q5: How can I assess the stability of this compound in my experimental conditions?
It is crucial to determine the stability of your inhibitor under your specific experimental conditions (e.g., temperature, pH, and media composition). A simple stability study can be performed by incubating the inhibitor in your assay buffer for the duration of your experiment. At various time points, the concentration of the inhibitor can be measured by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to assess for any degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect your assay plate for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation (Issue 2). |
| Inhibitor Degradation | Perform a stability study to ensure the inhibitor is stable under your experimental conditions. Prepare fresh stock solutions. |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Confirm the weighing of the solid compound. |
| Inactive Inhibitor | Ensure the inhibitor was stored correctly. If in doubt, use a fresh vial of the inhibitor. |
Issue 2: Inhibitor Precipitation in Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Decrease the final concentration of the inhibitor. |
| High Final DMSO Concentration | Prepare a more concentrated stock solution to minimize the volume of DMSO added to the aqueous buffer. Keep the final DMSO concentration below 0.5% for most cell-based assays. |
| Buffer Composition | Certain salts or proteins in the buffer may promote precipitation. Test solubility in a simpler buffer (e.g., PBS) first. |
| Temperature Effects | Ensure the aqueous buffer is at room temperature or 37°C before adding the inhibitor stock solution. |
Data Presentation
Table 1: Solubility of the ATX Inhibitor PF-8380 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~95-100 mg/mL | [1][3][4][6] |
| DMF | 5 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 2: Recommended Storage Conditions for ATX Inhibitors
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| In Solvent (DMSO) | -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an ATX Inhibitor in DMSO
-
Weigh the inhibitor: Accurately weigh out a known amount of the inhibitor powder (e.g., 1 mg) using an analytical balance.
-
Calculate the required volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolve the inhibitor: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Aid dissolution: Gently vortex or sonicate the solution until the inhibitor is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary.
-
Store the stock solution: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Kinetic Solubility Assay
This assay determines the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Prepare serial dilutions: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Dilute into aqueous buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%).
-
Equilibrate: Shake the plate at room temperature for a set period (e.g., 2 hours).
-
Measure turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
(Optional) Quantify soluble fraction: Alternatively, centrifuge the plate to pellet any precipitate. Collect the supernatant and quantify the concentration of the inhibitor using HPLC or LC-MS/MS.
Protocol 3: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in a given solvent.
-
Add excess solid: Add an excess amount of the solid inhibitor to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibrate: Shake or rotate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid and liquid phases: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantify concentration: Determine the concentration of the inhibitor in the clear supernatant using a validated analytical method such as HPLC or LC-MS/MS. This concentration represents the thermodynamic solubility.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Caption: Troubleshooting decision tree for inhibitor precipitation issues.
References
improving bioavailability of ATX inhibitor 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ATX Inhibitor 9, a novel therapeutic agent. The following information is intended to assist with common experimental challenges, particularly those related to improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Autotaxin (ATX) and its product, lysophosphatidic acid (LPA)?
Autotaxin (ATX) is a secreted enzyme that primarily functions as a lysophospholipase D, hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA then binds to at least six specific G protein-coupled receptors (LPAR1-6), initiating a variety of cellular signaling pathways.[2][3] These pathways are involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, embryonic development, and wound healing.[1][3][4] The ATX-LPA signaling axis has been implicated in conditions such as cancer, fibrosis, and inflammation.[1][2][3]
Q2: What is the therapeutic rationale for developing inhibitors against ATX?
Elevated expression of ATX and dysregulation of the ATX-LPA signaling pathway are associated with several chronic inflammatory diseases and cancers.[5][6] By inhibiting ATX, the production of pro-inflammatory and pro-fibrotic LPA is reduced. This makes ATX an attractive therapeutic target for diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and cholestatic pruritus.[1][5] Several ATX inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[5][6]
Q3: What are the common challenges associated with the oral bioavailability of small molecule inhibitors like this compound?
Many newly developed small molecule inhibitors, including those targeting ATX, are often lipophilic and have poor aqueous solubility.[7] This can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[8][9] Factors such as high first-pass metabolism and interactions with efflux transporters can further limit systemic exposure.[10] Optimizing the formulation is a key strategy to overcome these challenges.[8][9][10]
Troubleshooting Guides
Problem 1: Low plasma exposure of this compound is observed in preclinical in vivo studies after oral administration.
Possible Cause: Poor aqueous solubility and dissolution rate-limited absorption of this compound.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can enhance the dissolution rate.[9]
-
Micronization: Techniques like milling can be employed to reduce particle size to the micron range.
-
Nanoparticle Formulation: Creating a nanosuspension can further increase the surface area and improve dissolution.[8]
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance the solubility of the compound in the dosage form.[9]
-
Surfactants: These can be used to form micelles that encapsulate the drug, improving its solubility.[9]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility in aqueous environments.[8][9]
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate compared to its crystalline form.[7][8][11]
Problem 2: High variability in plasma concentrations is observed between individual animals in pharmacokinetic studies.
Possible Cause: Inconsistent dissolution and absorption, potentially influenced by food effects or gastrointestinal pH.
Solutions:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the reproducibility of absorption.[8][10] These systems form microemulsions upon contact with gastrointestinal fluids, which can enhance drug solubilization and absorption.[8]
-
Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals in the study, as the presence of food can significantly alter the absorption of poorly soluble drugs.
-
pH Modification: For ionizable compounds, altering the pH of the formulation with appropriate buffering agents can improve solubility and absorption in specific regions of the GI tract.[9]
Problem 3: The developed formulation for this compound shows physical instability (e.g., precipitation of the drug).
Possible Cause: The drug concentration exceeds its solubility limit in the vehicle over time.
Solutions:
-
Conduct Thorough Solubility Screening: Systematically screen the solubility of this compound in a wide range of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a stable vehicle system.
-
Incorporate Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors in solid dispersions or liquid formulations, maintaining a supersaturated state of the drug for a longer duration.
-
Assess Crystal Form: Investigate different polymorphic or salt forms of this compound, as they can have different solubility and stability properties.[7]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Oral Formulations in Rats (10 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 | 980 ± 210 | 10 |
| Solution in 20% Solutol HS 15 | 450 ± 90 | 2.0 | 2900 ± 550 | 30 |
| Solid Dispersion (HPMC-AS) | 820 ± 150 | 1.5 | 5800 ± 980 | 60 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 950 ± 180 | 1.0 | 6500 ± 1100 | 67 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical improvements seen with formulation strategies.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
-
Materials: this compound, Hypromellose Acetate Succinate (HPMC-AS), Acetone, Methanol.
-
Procedure:
-
Dissolve 1 gram of this compound and 2 grams of HPMC-AS in a 1:1 mixture of acetone and methanol to form a clear solution.
-
Spray-dry the solution using a laboratory-scale spray dryer with an inlet temperature of 80°C and an outlet temperature of 50°C.
-
Collect the resulting powder, which is the amorphous solid dispersion of this compound.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Subjects: Male Sprague-Dawley rats (n=4 per group), fasted overnight.
-
Formulations: Prepare the different formulations of this compound (e.g., aqueous suspension, solid dispersion) at a concentration suitable for a 10 mg/kg dose.
-
Administration: Administer the formulations orally via gavage. For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg dose of this compound dissolved in a suitable vehicle via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[12]
Visualizations
Caption: The ATX-LPA signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 12. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ATX-i9 Off-Target Effects Screening
Welcome to the technical support center for ATX-i9, a novel inhibitor of autotaxin (ATX). This guide provides troubleshooting advice and answers to frequently asked questions regarding the screening of off-target effects for ATX-i9. Our goal is to assist researchers, scientists, and drug development professionals in anticipating and resolving potential issues during their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATX-i9?
ATX-i9 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA, a signaling lipid involved in numerous physiological and pathological processes.[1][2][3] LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6.[1] By inhibiting ATX, ATX-i9 reduces the production of LPA, thereby modulating downstream signaling pathways. The dysregulation of the ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, cancer, and inflammation.[1][3][4][5][6]
Q2: What are the potential off-target liabilities of ATX inhibitors like ATX-i9?
While ATX-i9 is designed for high selectivity towards ATX, potential off-target interactions are a critical aspect of its preclinical safety assessment. Some ATX inhibitors, particularly those that interact with the active site containing zinc ions, may have a risk of off-target actions.[6] Broad-spectrum screening is essential to identify any unintended interactions with other proteins, which could lead to unforeseen biological effects or toxicities.
Q3: What are the recommended initial steps for screening the off-target effects of ATX-i9?
A tiered approach to off-target screening is recommended.
-
Computational Screening: In silico methods can predict potential off-target interactions based on the structural similarity of ATX-i9 to known ligands of other proteins.
-
Biochemical Screening: A broad panel of in vitro kinase assays is a standard initial step to identify interactions with a wide range of kinases.[7] Radiometric activity assays are often preferred for their versatility and resilience to interference.[8]
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) or other target engagement assays in a cellular context can confirm the interaction of ATX-i9 with potential off-targets in a more physiologically relevant environment.
Troubleshooting Guides
Problem 1: Unexpected results in a kinase panel screen show inhibition of several kinases by ATX-i9.
-
Possible Cause 1: Assay Interference. The observed activity may be an artifact of the assay technology rather than true inhibition. For instance, some compounds can interfere with the detection method (e.g., fluorescence or luminescence) of certain kinase assays.[9]
-
Troubleshooting Steps:
-
Counter-screen: Perform a counter-screen using an assay format that does not rely on the same detection method.
-
Dose-Response Curve: Generate a full dose-response curve to confirm a specific inhibitory effect. Non-specific inhibition often presents with a shallow curve.
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Orthogonal Assay: Validate the findings using an orthogonal assay, such as a binding assay (e.g., LanthaScreen Eu Kinase Binding Assay) to complement the initial activity-based assay.[10]
-
-
Possible Cause 2: Genuine Off-Target Inhibition. ATX-i9 may indeed have an affinity for certain kinases.
-
Troubleshooting Steps:
-
Determine IC50/Ki: Quantify the potency of inhibition for the identified off-target kinases.
-
Assess Cellular Activity: Investigate whether the off-target inhibition observed in biochemical assays translates to a functional effect in cells. This can be done by examining relevant downstream signaling pathways of the off-target kinase.
-
Structure-Activity Relationship (SAR) Studies: If the off-target activity is a concern, medicinal chemistry efforts can be directed to modify the structure of ATX-i9 to improve its selectivity.
-
Problem 2: Discrepancy between biochemical assay results and cellular activity.
-
Possible Cause 1: Cell Permeability. ATX-i9 may have poor cell permeability, leading to a lack of activity in cellular assays despite potent inhibition in biochemical assays.
-
Troubleshooting Steps:
-
Permeability Assays: Conduct standard cell permeability assays (e.g., PAMPA or Caco-2 assays).
-
Modify Compound: If permeability is low, chemical modifications to the compound might be necessary to improve its physicochemical properties.
-
-
Possible Cause 2: Efflux Pumps. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the activity of ATX-i9 is restored.
-
-
Possible Cause 3: High Protein Binding. In the presence of serum in cell culture media, ATX-i9 may bind extensively to proteins like albumin, reducing its free concentration and apparent potency.
-
Troubleshooting Steps:
-
Plasma Protein Binding Assay: Determine the fraction of ATX-i9 bound to plasma proteins.
-
Adjust Dosing: Use higher concentrations in cellular assays to compensate for protein binding, or perform assays in serum-free media if possible.
-
Data Presentation
Table 1: Representative Off-Target Kinase Profile of ATX-i9
This table summarizes hypothetical data from a broad kinase panel screen for ATX-i9 at a concentration of 10 µM.
| Kinase Target | Family | % Inhibition at 10 µM | IC50 (µM) |
| ATX (On-Target) | LysoPLD | 98% | 0.01 |
| ROCK1 | AGC | 75% | 1.2 |
| ROCK2 | AGC | 68% | 2.5 |
| PKA | AGC | 15% | > 10 |
| CDK2 | CMGC | 8% | > 10 |
| EGFR | TK | 5% | > 10 |
| SRC | TK | 12% | > 10 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Panel Screening (Radiometric Assay)
This protocol provides a general outline for screening ATX-i9 against a panel of kinases using a radiometric assay.
-
Preparation of Reagents:
-
Prepare a stock solution of ATX-i9 in 100% DMSO.
-
Prepare assay buffer containing ATP (with a spike of [γ-³³P]ATP), substrate peptide/protein specific for each kinase, and MgCl₂.
-
Prepare purified, active kinase enzymes.
-
-
Assay Procedure:
-
Add 5 µL of diluted ATX-i9 (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the master mix containing assay buffer, substrate, and kinase to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
For hits, perform a dose-response experiment to determine the IC50 value.
-
Mandatory Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of ATX-i9.
Caption: A general workflow for off-target screening of small molecule inhibitors.
Caption: A decision-making tree for troubleshooting unexpected kinase assay results.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: In Vivo Studies with ATX Inhibitor 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of ATX Inhibitor 9. The guidance is based on established principles for small molecule inhibitors and specific knowledge of the autotaxin (ATX) class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule designed to block the enzymatic activity of Autotaxin (ATX). ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in numerous biological processes, including cell growth, migration, and inflammation.[1][2] By inhibiting ATX, this compound reduces the levels of LPA, which can be beneficial in pathological conditions where the ATX-LPA signaling axis is overactive, such as in some cancers, inflammatory diseases, and fibrosis.[3][4][5] The primary mechanism of action for many ATX inhibitors involves binding to the active site of the enzyme, which prevents it from converting its substrate, lysophosphatidylcholine (LPC), into LPA.[1]
Q2: What are the potential sources of in vivo toxicity for an ATX inhibitor like Inhibitor 9?
A2: Potential sources of toxicity for a small molecule inhibitor like this compound can be multifactorial:
-
On-target toxicity: While studies suggest that systemic inhibition of ATX in adult animals is generally well-tolerated, the ubiquitous nature of LPA signaling means that long-term, high-level inhibition could theoretically disrupt normal physiological processes.[6]
-
Off-target toxicity: The inhibitor may interact with other unintended biological targets, leading to adverse effects.
-
Metabolite-induced toxicity: The breakdown products of the inhibitor, formed during metabolism in the liver or other tissues, could be reactive and cause cellular damage.[7]
-
Physicochemical property-related issues: Poor solubility is a common challenge with new chemical entities.[8][9] An improperly formulated, poorly soluble compound can lead to precipitation at the injection site, causing local inflammation and necrosis, or poor and erratic absorption, leading to unpredictable plasma concentrations and potential toxicity at high, unpredicted peaks.
-
Excipient-related toxicity: The vehicles and excipients used to formulate the inhibitor for in vivo administration can also have their own toxicities, especially with chronic dosing.
Q3: My animals are showing signs of distress (e.g., weight loss, ruffled fur) after administration of this compound. What are the immediate troubleshooting steps?
A3: If you observe signs of toxicity, consider the following immediate actions:
-
Confirm the Dose: Double-check your calculations to ensure you are administering the correct dose.
-
Evaluate the Formulation: If the compound has poor solubility, precipitation may be occurring. Visually inspect the formulation for any particulates. Consider if the vehicle itself could be causing irritation or toxicity.
-
Reduce the Dose: Lower the dose to a level that is better tolerated and gradually escalate if necessary.
-
Monitor Plasma Exposure: If possible, collect satellite blood samples to determine the plasma concentration of the inhibitor. This can help determine if the observed toxicity is due to unexpectedly high exposure.
-
Perform Clinical Observations: Conduct regular, detailed clinical observations of the animals to document all signs of toxicity. This information is crucial for understanding the nature of the adverse effect.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Challenges
Many potent small molecule inhibitors exhibit low aqueous solubility, which complicates in vivo studies.[8][10]
-
Symptoms:
-
Difficulty dissolving the compound in a suitable vehicle for injection.
-
Precipitation of the compound in the formulation upon standing or after administration.
-
High variability in efficacy or toxicity between animals.
-
Local irritation or inflammation at the injection site.
-
-
Solutions:
| Strategy | Description | Key Considerations |
| pH Modification | For acidic or basic compounds, adjusting the pH of the vehicle can significantly increase solubility.[8] | Ensure the final pH is within a physiologically tolerable range for the route of administration. |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) can enhance the solubility of hydrophobic compounds.[8] | Be aware of the potential toxicity of the co-solvents themselves, especially at high concentrations or with repeated dosing. |
| Surfactants | Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility.[8] | Some surfactants can have biological effects or cause hypersensitivity reactions in certain animal models. |
| Cyclodextrins | These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[8] | Select a cyclodextrin with appropriate cavity size and safety profile for in vivo use. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve the absorption of lipophilic drugs.[11] | These are typically more complex to prepare and characterize. |
| Particle Size Reduction | Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[9] | Requires specialized equipment and techniques. |
Issue 2: Observed In Vivo Toxicity
-
Symptoms:
-
Significant body weight loss (>15-20%).
-
Lethargy, hunched posture, or other abnormal behaviors.
-
Changes in blood chemistry or hematology indicating organ damage (e.g., elevated liver enzymes).
-
Mortality.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vivo toxicity.
Experimental Protocols
Protocol: Dose Range Finding (DRF) Study
A dose range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent efficacy studies.
-
Objective: To evaluate the tolerability of this compound over a range of doses in the selected animal model.
-
Methodology:
-
Animal Model: Select a small cohort of animals (e.g., 3-5 mice per group) for each dose level.
-
Dose Selection: Choose a range of doses based on in vitro potency and any available preliminary data. A common approach is to use 3-5 dose levels with a geometric progression (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 5-14 days).
-
Monitoring:
-
Clinical Observations: Record observations at least once daily. Note any changes in activity, posture, and general appearance.
-
Body Weight: Measure body weight daily. A significant and sustained loss of body weight is a key indicator of toxicity.
-
Feed and Water Intake: Monitor consumption if significant body weight changes are observed.
-
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., <15% body weight loss and no mortality or major pathological findings).
-
Signaling Pathway Visualization
Understanding the target pathway can provide insights into potential on-target effects.
Caption: The ATX-LPA signaling pathway and the point of intervention for this compound.
References
- 1. scbt.com [scbt.com]
- 2. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
ATX inhibitor 9 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ATX Inhibitor 9 in dose-response curve experiments. Our goal is to help you optimize your experimental workflow and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Autotaxin (ATX) and this compound?
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in cell signaling by converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2][3][4][5][6] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling pathways that regulate cell proliferation, survival, migration, and other cellular processes.[2][3][4][6] The ATX-LPA signaling axis has been implicated in various physiological and pathological conditions, including cancer, fibrosis, and inflammation.[3][4] this compound is designed to specifically interact with ATX, blocking its catalytic activity and thereby reducing the production of LPA. This inhibition of the ATX-LPA signaling pathway is the basis for its therapeutic potential.
Q2: I am observing a high degree of variability between my replicate wells. What are the potential causes and solutions?
High variability in replicate wells can obscure the true dose-response relationship. Several factors can contribute to this issue:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to achieve uniform cell numbers across all wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media and compound concentrations. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
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Reagent Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation. Ensure all reagents are thoroughly mixed before application.
-
Pipetting Errors: Calibrate and use appropriate pipettes for the volumes being dispensed. Small inaccuracies in dispensing the inhibitor, especially at lower concentrations, can lead to significant variability.
Q3: My dose-response curve has a poor fit or an unusual shape. How can I troubleshoot this?
An improperly fitted or shaped dose-response curve can result from several experimental factors:
-
Suboptimal Concentration Range: If the curve is flat, the concentration range of this compound may be too narrow or not centered around the IC50. A wider range of concentrations, often spanning several orders of magnitude, is recommended.
-
Incomplete Curve: If the top and bottom plateaus of the sigmoidal curve are not reached, it can lead to an inaccurate determination of the IC50. Extend the concentration range to ensure the full dose-response is captured.
-
Biphasic Dose-Response: Some compounds can exhibit a biphasic or U-shaped dose-response, where the effect changes direction at different concentrations. This can complicate standard curve fitting models.[7]
-
Data Analysis Model: The standard four-parameter logistic model is commonly used for dose-response curves.[8][9] However, if your data consistently deviates from this model, other statistical models may be more appropriate.
Q4: What are some common sources of error in dose-response experiments and how can I mitigate them?
Several sources of error can impact the accuracy and precision of your results:[10]
-
Serial Dilution Errors: Inaccuracies in serial dilutions can propagate and lead to systematic errors in the final concentrations.[10] Consider preparing fresh dilutions for each replicate or using automated liquid handlers.
-
Assay Interference: Some compounds can interfere with the assay signal (e.g., fluorescence quenching).[10] It is important to run controls with the inhibitor alone to check for any such interference.
-
Incubation Times: Ensure consistent incubation times for all plates and wells. Variations in incubation time can lead to differences in the measured response.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Aliquot and store reagents to minimize freeze-thaw cycles. Prepare fresh inhibitor solutions for each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time. |
| Assay Conditions | Standardize all assay parameters, including temperature, incubation times, and media composition. |
| Data Normalization | Ensure consistent data normalization procedures across all experiments. |
Issue 2: Low Potency or No Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Verify the storage conditions and age of the this compound stock. Test a fresh batch of the inhibitor. |
| Incorrect Concentration | Double-check all calculations and dilutions. Confirm the concentration of the stock solution. |
| Assay Sensitivity | The assay may not be sensitive enough to detect inhibition. Optimize the assay conditions to increase the signal-to-noise ratio. |
| Cellular Uptake | For cell-based assays, the inhibitor may not be effectively entering the cells. Consider modifying the assay protocol or using a cell-free system to confirm direct enzyme inhibition. |
Experimental Protocols
General Protocol for ATX Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound in a cell-free enzymatic assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in the assay buffer.
-
Prepare solutions of recombinant human ATX enzyme and the substrate (e.g., LPC).
-
-
Assay Procedure:
-
Add the ATX enzyme to the wells of a microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, colorimetry).
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based ATX inhibitor dose-response assay.
Caption: A logical workflow for troubleshooting dose-response curve experiments.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting ATX Inhibitor 9 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATX Inhibitor 9 in in vitro experiments. The information is tailored for scientists and professionals in drug development engaged in studying the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I observing lower than expected potency (high IC50) for this compound? | Several factors can contribute to this: * Assay-dependent variability: The measured potency of an ATX inhibitor can differ between assay formats. For instance, discrepancies have been reported between assays using the natural substrate lysophosphatidylcholine (LPC) and those using synthetic substrates like FS-3.[1][2] * Incorrect inhibitor concentration: Ensure accurate serial dilutions and proper storage of the inhibitor to maintain its activity. * Sub-optimal assay conditions: Verify that the pH, temperature, and incubation times are optimized for your specific assay. Refer to the detailed protocols below. * Presence of serum: Components in serum, such as LPA, can interfere with the assay and affect the apparent inhibitor potency.[3] Consider using serum-free media or charcoal-stripped serum. |
| 2. My results are inconsistent between experiments. What could be the cause? | Inconsistent results often stem from variability in experimental setup: * Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.[4] * Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. * Reagent stability: Prepare fresh reagents and properly store enzymes and substrates. Avoid repeated freeze-thaw cycles of critical reagents.[5] * Plate reader settings: Use consistent settings on your plate reader for all experiments. |
| 3. I am observing significant off-target effects. How can I confirm the effect is specific to ATX inhibition? | To validate the specificity of your inhibitor's effect: * Use a structurally distinct ATX inhibitor: Compare the results with another known ATX inhibitor that has a different chemical scaffold. * Rescue experiment: Attempt to rescue the phenotype by adding exogenous lysophosphatidic acid (LPA), the product of ATX activity. * Control experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive compound. * Knockdown/knockout models: If available, use cell lines with ATX gene expression knocked down or knocked out to confirm that the observed effect is ATX-dependent. |
| 4. What is the optimal concentration of this compound to use in my cell-based assay? | The optimal concentration is cell-line and assay-dependent. * Dose-response curve: Perform a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) or EC50 for your specific cell line and endpoint.[6] * Start with a broad range: Begin with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the active range. * Consult literature: Review published studies that have used ATX inhibitors in similar cell lines for a starting point. |
| 5. How should I prepare and store this compound? | Proper handling is crucial for inhibitor stability and activity: * Solubility: Dissolve the inhibitor in an appropriate solvent, such as DMSO, at a high concentration to create a stock solution.[7] * Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. * Working dilutions: Prepare fresh working dilutions from the stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of various ATX inhibitors as reported in the literature. This data can serve as a reference for expected potency ranges.
| Inhibitor | IC50 | Assay Type | Reference |
| Compound 6 | 220 nM | LPC Assay | [8] |
| S32826 | 5.6 nM | LPC Assay | [8] |
| HA155 | 88 nM | LPC Assay | [8] |
| Compound 28 | 130 nM | LPC Assay | [8] |
| Compound 33 | 10 nM | hATX Assay | [8] |
| PF-8380 | - | - | [9] |
| ATX-1d | 1.8 ± 0.3 μM | FS-3 Assay | [6][10] |
| BIO-32546 | 1 nM | FRET Assay | [11] |
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay (FS-3 Substrate)
This protocol describes a common method for measuring the enzymatic activity of ATX using a synthetic FRET-based substrate, FS-3.[6][12]
Materials:
-
Human recombinant ATX (hATX)
-
FS-3 substrate (Echelon Biosciences)
-
This compound
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 μM BSA, pH 8.0
-
Black, 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 4 nM of hATX to each well.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 1 μM FS-3 substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13]
-
Continue to read the fluorescence at regular intervals (e.g., every 2 minutes) for 60 minutes at 37°C.[13]
-
Calculate the rate of substrate hydrolysis and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[13]
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation.[12]
Materials:
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Cancer cell line of interest (e.g., 4T1 murine breast cancer cells, A375 human melanoma cells)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, 96-well microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 750 cells/well for 4T1, 1500 cells/well for A375) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the cell viability against the inhibitor concentration to determine the GI50 value.
Visualizations
ATX-LPA Signaling Pathway and Inhibition
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Testing of this compound
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cloud-clone.com [cloud-clone.com]
- 5. echelon-inc.com [echelon-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and synthetic optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ATX Inhibitor 9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to ATX Inhibitor 9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA), from its precursor, lysophosphatidylcholine (LPC).[3][4] LPA binds to a family of G protein-coupled receptors (LPARs), activating downstream signaling pathways that regulate cell proliferation, migration, survival, and differentiation.[4][5] By blocking the enzymatic activity of ATX, this compound reduces the production of LPA, thereby inhibiting these pathological cellular processes.[2]
Q2: We are observing a decrease in the efficacy of this compound over time in our cell culture models. What are the potential mechanisms of acquired resistance?
Acquired resistance to ATX inhibitors can arise from several mechanisms within the tumor microenvironment:
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Upregulation of ATX-LPA Signaling: Cancer cells can develop resistance by increasing the local concentrations of extracellular LPA, either by upregulating ATX secretion or by decreasing the activity of enzymes that degrade LPA.[6] This creates a compensatory feedback loop that overcomes the inhibitory effect of the drug.
-
Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to maintain their growth and survival. For instance, blocking the TGF-β pathway has been shown to increase the number of autotaxin-producing inflammatory cancer-associated fibroblasts (iCAFs), which in turn increases LPA levels and triggers treatment resistance via NF-κB signaling.[7]
-
Receptor Upregulation: Increased expression of LPA receptors (LPARs) on cancer cells can enhance their sensitivity to even low levels of LPA, thereby circumventing the reduced LPA production caused by this compound.[8]
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Epithelial-Mesenchymal Transition (EMT) and Autophagy: In some cancer models, resistance to therapy is associated with the induction of EMT and autophagy, which can be driven by the ATX-LPA axis.[9]
Q3: What are the general strategies to overcome resistance to this compound?
Several strategies are being explored to overcome resistance to ATX inhibitors:
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Combination Therapy: Combining this compound with other targeted agents can be highly effective. Synergistic effects have been observed when combining ATX inhibitors with chemotherapy, immunotherapy, or inhibitors of parallel signaling pathways like TGF-β.[3][7][9]
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Dual-Targeting Inhibitors: The development of single molecules that can inhibit both ATX and a specific LPA receptor (e.g., LPAR1) is a promising approach.[5][10] Such dual inhibitors can provide a more comprehensive blockade of the signaling axis.
-
Targeting Downstream Effectors: Identifying and inhibiting key downstream signaling nodes activated by LPA can also help restore sensitivity to this compound.
Troubleshooting Guide
Issue 1: Decreased cell death in cancer cell lines after prolonged treatment with this compound.
-
Question: Our cancer cell line, which was initially sensitive to this compound, now shows increased survival and proliferation despite continuous treatment. How can we investigate and overcome this?
-
Answer: This is a classic sign of acquired resistance. We recommend a multi-step approach to diagnose and address this issue.
Step 1: Confirm Resistance and Quantify the Effect Perform a dose-response curve with a cell viability assay (e.g., CellTiter-Glo®) to compare the IC50 values of this compound in the parental (sensitive) and the newly developed resistant cell line. A significant shift in the IC50 to a higher concentration will confirm resistance.
Step 2: Investigate the Mechanism
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Analyze ATX/LPA Levels: Measure the levels of ATX in the cell culture supernatant via ELISA and LPA levels using mass spectrometry. An increase in these molecules in the resistant line would suggest a compensatory upregulation.
-
Profile Gene and Protein Expression: Use Western blotting or qPCR to check for the upregulation of ATX, LPARs (especially LPAR1 and LPAR5), and markers of resistance pathways like EMT (e.g., Snail, Slug) and autophagy (e.g., LC3-II).[8][9]
Step 3: Test Combination Strategies Based on your findings, test the efficacy of combination therapies. For example, if you observe upregulation of the TGF-β pathway, combine this compound with a TGF-β inhibitor.[7] Similarly, in models of non-small cell lung cancer, combining an ATX inhibitor with an anti-PD-1 antibody has been shown to restore antitumor immune response.[11]
Logical Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting acquired resistance.
-
Issue 2: Lack of in vivo efficacy of this compound in a xenograft model, despite in vitro sensitivity.
-
Question: Our compound shows potent activity in vitro, but in our mouse xenograft model, tumor growth is not significantly inhibited. What could be the reason?
-
Answer: A discrepancy between in vitro and in vivo results can be due to several factors related to the tumor microenvironment (TME) and the host's response.
Potential Causes & Troubleshooting Steps:
-
TME-Mediated Resistance: The TME in vivo is far more complex than a 2D cell culture. It contains various cell types, such as cancer-associated fibroblasts (CAFs) and immune cells, which can contribute to resistance.[12]
-
Recommendation: Analyze the TME of the xenograft tumors. Use immunohistochemistry (IHC) or flow cytometry to characterize the cellular composition. Increased presence of iCAFs or immunosuppressive cells might be contributing to resistance.[7]
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Recommendation: Perform PK/PD studies. Measure the concentration of this compound in the plasma and in the tumor tissue over time. Correlate this with a biomarker of target engagement, such as the level of LPA in the plasma or tumor.[13] A rapid decrease in plasma LPA levels after administration confirms target engagement.[4]
-
-
Host-Mediated Upregulation of ATX: The host animal's response to the tumor can lead to inflammation, which in turn can increase the expression of ATX, counteracting the inhibitor.[6]
-
Recommendation: Measure ATX levels in the plasma of the tumor-bearing mice and compare them to non-tumor-bearing controls.
-
ATX-LPA Signaling Pathway and Resistance
Caption: The ATX-LPA signaling pathway targeted by this compound.
-
Quantitative Data Summary
The following tables summarize data from preclinical studies on various ATX inhibitors, illustrating the potential for combination therapies to overcome resistance.
Table 1: Efficacy of ATX Inhibitor PF-8380 in Sorafenib-Sensitive and -Resistant HCC Cells [9]
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| Huh7-S (Sorafenib-Sensitive) | Sorafenib | 10 µM | ~50% |
| PF-8380 | 10 µM | ~40% | |
| Huh7-R (Sorafenib-Resistant) | Sorafenib | 10 µM | ~95% |
| PF-8380 | 10 µM | ~45% |
Data are estimated from figures in the cited literature and presented for illustrative purposes.
Table 2: In Vivo Efficacy of Combination Therapy in a Murine Lung Cancer Model [11]
| Treatment Group | Tumor Volume (mm³) at Day 14 (Mean ± SEM) |
| Vehicle (Control) | 1200 ± 150 |
| ATX Inhibitor (PF-8380) | 950 ± 120 |
| Anti-PD-1 Antibody | 800 ± 110 |
| ATX Inhibitor + Anti-PD-1 | 350 ± 75 |
Data are hypothetical but representative of findings in the cited literature.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound. Add the diluted compound to the wells, ensuring each concentration is tested in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-20% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ATX, anti-LPAR1, anti-Snail, or anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to the loading control (e.g., β-actin).
References
- 1. scbt.com [scbt.com]
- 2. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 8. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin and Breast Cancer: Towards Overcoming Treatment Barriers and Sequelae [mdpi.com]
- 13. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
ATX inhibitor 9 delivery methods for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of ATX Inhibitor 9. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule that targets and inhibits the enzymatic activity of Autotaxin (ATX). ATX is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that signals through various G protein-coupled receptors (LPAR1-6) to regulate a multitude of cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of extracellular LPA, thereby modulating downstream signaling pathways implicated in various pathological conditions such as fibrosis, inflammation, and cancer.[3][5]
Q2: What are the recommended administration routes for this compound in vivo?
The optimal administration route for this compound depends on the specific experimental design and animal model. Based on preclinical studies with similar potent, selective, and orally active autotaxin inhibitors, the following routes have been successfully employed:
-
Oral Gavage (p.o.): This is a common and effective route for systemic delivery.[6]
-
Intraperitoneal Injection (i.p.): This route can also be used for systemic administration.
The choice between these routes may depend on the desired pharmacokinetic profile and the formulation of the inhibitor.
Q3: How should this compound be formulated for in vivo administration?
For oral gavage, this compound can be formulated as a suspension. A common vehicle used for similar inhibitors is 0.5% methylcellulose in water.[7] It is crucial to ensure the inhibitor is ground into a fine powder to create a homogenous suspension.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in vivo.
-
Possible Cause 1: Suboptimal Dosing or Dosing Frequency.
-
Solution: The dose and frequency of administration are critical for maintaining sufficient plasma concentrations of the inhibitor. For some autotaxin inhibitors, a dose of 100 mg/kg administered every 12 hours was necessary to achieve a sustained decrease in ATX activity.[7] It is recommended to perform a dose-response study to determine the optimal dosing regimen for your specific model.
-
-
Possible Cause 2: Poor Bioavailability.
-
Solution: While oral administration is convenient, bioavailability can be a challenge for some small molecule inhibitors.[8] If oral delivery yields inconsistent results, consider switching to intraperitoneal injection to bypass potential absorption issues. Additionally, ensure proper formulation techniques are followed to maximize solubility and absorption.
-
-
Possible Cause 3: Rapid Metabolism and Clearance.
-
Solution: The pharmacokinetic profile of the inhibitor can vary between species. If the inhibitor is being cleared too rapidly, a more frequent dosing schedule may be required.[9] Pharmacokinetic studies to measure plasma levels of this compound over time can help to address this issue.
-
Issue 2: Difficulty in assessing target engagement in vivo.
-
Possible Cause: Lack of a reliable pharmacodynamic (PD) biomarker.
-
Solution: Measuring the plasma levels of LPA (specifically, LPA 18:2) is a reliable PD biomarker for ATX inhibition.[9] A significant reduction in plasma LPA levels following administration of this compound indicates successful target engagement. Blood samples can be collected at various time points post-dosing to assess the extent and duration of LPA reduction.[9]
-
Quantitative Data Summary
The following tables provide a summary of representative in vivo data for potent and selective ATX inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Administration and Dosing of Representative ATX Inhibitors
| Inhibitor | Animal Model | Administration Route | Dose | Vehicle | Reference |
| GLPG1690 | Mouse | Oral Gavage | 50 or 100 mg/kg | 0.5% Methylcellulose | [7] |
| GLPG1690 | Mouse | Oral Gavage | 3, 10, or 30 mg/kg (twice daily) | Not specified | [6] |
| PAT-505 | Mouse | Oral Gavage | Not specified | Not specified | [10] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of Representative ATX Inhibitors
| Inhibitor | Animal Model | Dose | Effect | Biomarker Change | Reference |
| GLPG1690 | Mouse | 100 mg/kg (every 12h) | >80% decrease in plasma ATX activity for ~10 hours | Significant decrease in plasma LPA concentrations | [7] |
| GLPG1690 | Mouse | 3, 10, 30 mg/kg (single dose) | Sustained reduction of plasma LPA levels | Dose-dependent decrease in plasma LPA 18:2 | [9] |
| BIO-32546 | Rat | 3 mg/kg (oral) | 61% reduction in plasma LPA at 6 hours | Reduction in plasma LPA levels | [11] |
| BIO-32546 | Rat | 10 mg/kg (oral) | 48% reduction in plasma LPA at 6 hours | Reduction in plasma LPA levels | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Grind the powder into a fine consistency using a mortar and pestle.[7]
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Suspend the powdered inhibitor in the 0.5% methylcellulose solution to the desired final concentration (e.g., 10 mg/mL).[7]
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the inhibitor suspension based on the animal's body weight (e.g., 10 mL/kg).[7]
-
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
General In Vivo Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolite Identification of ATX Inhibitor 9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the metabolite identification of ATX Inhibitor 9.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a metabolite identification study for this compound?
A1: The primary objectives are to:
-
Identify the chemical structures of metabolites formed after administration of this compound.
-
Understand the metabolic pathways involved in its biotransformation.[1][2]
-
Determine if there are any human-specific or disproportionate human metabolites.[3][4]
-
Assess whether any metabolites are pharmacologically active or potentially toxic.[1][3]
Q2: What are the common metabolic pathways for small molecule inhibitors like this compound?
A2: Common metabolic pathways for small molecule inhibitors include Phase I and Phase II reactions. Phase I reactions, such as oxidation, hydrolysis, and reduction, are primarily carried out by cytochrome P450 (CYP) enzymes.[1][2] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[2] For a similar ATX inhibitor, monooxygenation (a Phase I reaction) and acyl-glucuronidation (a Phase II reaction) were identified as major and minor pathways, respectively.
Q3: Which in vitro systems are most appropriate for studying the metabolism of this compound?
A3: Human liver microsomes (HLM) and cryopreserved hepatocytes are the most commonly used and recommended in vitro systems.[5][6][7]
-
Human Liver Microsomes (HLM): HLM are a rich source of CYP enzymes and are ideal for studying Phase I metabolism. They are cost-effective and suitable for high-throughput screening.[6][7][8]
-
Cryopreserved Hepatocytes: These are considered the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive metabolic profile.[5]
Q4: When are in vivo metabolite identification studies necessary?
A4: In vivo studies in preclinical species (e.g., rats, dogs) are conducted to confirm in vitro findings and to understand the complete metabolic fate of the drug in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).[4] They are crucial for identifying metabolites that may not be formed in in vitro systems and for comparing metabolic profiles across species to support human safety assessment.[4]
Q5: How is the structure of a metabolite identified?
A5: The structure of a metabolite is primarily determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS).[9] This technique provides the accurate mass and fragmentation pattern of the metabolite, which allows for the elucidation of its chemical structure. For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy or comparison with a synthesized authentic reference standard is required.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the metabolite identification of this compound.
Experimental & Sample Preparation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low metabolite formation in in vitro assays. | 1. Low metabolic activity of the test system (e.g., microsomes, hepatocytes).2. Inhibitor 9 is not metabolized by the chosen system.3. Incorrect concentration of cofactors (e.g., NADPH).4. Degradation of the inhibitor or metabolites during the experiment. | 1. Verify the activity of the test system with a positive control compound.2. Consider using a different test system (e.g., S9 fractions or hepatocytes if microsomes were used).3. Ensure cofactors are freshly prepared and used at the correct concentration.4. Minimize incubation time and process samples immediately. |
| Poor recovery of this compound and its metabolites during sample extraction. | 1. Inappropriate extraction solvent.2. Inefficient protein precipitation.3. Adsorption of compounds to labware. | 1. Test different organic solvents (e.g., acetonitrile, methanol, ethyl acetate) for optimal extraction efficiency.2. Ensure the ratio of organic solvent to sample is sufficient for complete protein precipitation (typically 3:1 or 4:1).3. Use low-binding microcentrifuge tubes and plates. |
| High variability between replicate samples. | 1. Inconsistent pipetting.2. Incomplete mixing of samples.3. Variability in incubation times. | 1. Calibrate pipettes regularly.2. Ensure thorough vortexing of samples at each step.3. Use a consistent and accurate timing method for starting and stopping reactions. |
LC-MS/MS Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor chromatographic peak shape (e.g., tailing, fronting, broad peaks). | 1. Column degradation.2. Incompatible mobile phase pH with the analyte's pKa.3. Sample overload.4. Matrix effects. | 1. Use a guard column and replace the analytical column if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or dilute the sample.4. Improve sample cleanup or use a different ionization source.[10] |
| Low sensitivity or no MS signal for metabolites. | 1. Poor ionization of metabolites.2. Ion suppression from the biological matrix.3. Metabolite concentration is below the limit of detection (LOD). | 1. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ionization modes.2. Enhance sample preparation to remove interfering matrix components.[11] Dilute the sample.3. Concentrate the sample before analysis or use a more sensitive instrument. |
| Difficulty in distinguishing metabolites from background noise. | 1. Complex biological matrix.2. Low abundance of metabolites. | 1. Analyze a control sample (matrix without the inhibitor) to identify background ions.2. Use data mining software with background subtraction capabilities.3. Employ targeted analysis (e.g., selected reaction monitoring, SRM) if the expected metabolites are known. |
| Inconsistent retention times. | 1. Air bubbles in the LC system.2. Fluctuations in column temperature.3. Changes in mobile phase composition. | 1. Purge the LC pumps and lines.2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
Control Samples:
-
Prepare two control samples: one without the NADPH-regenerating system and one without this compound to identify non-enzymatic degradation and background signals, respectively.
-
Protocol 2: In Vivo Metabolite Identification in Rats
-
Dosing:
-
Administer a single oral dose of this compound to Sprague-Dawley rats (e.g., 10 mg/kg).[12]
-
-
Sample Collection:
-
Sample Processing (Plasma):
-
Centrifuge the blood samples to obtain plasma.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the proteins.
-
Process the supernatant for LC-MS/MS analysis as described in the in vitro protocol.[13]
-
-
Sample Processing (Urine):
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the urine with an equal volume of acetonitrile.[12]
-
Process for LC-MS/MS analysis.
-
-
Sample Processing (Feces):
-
Homogenize the fecal samples with a suitable solvent (e.g., acetonitrile/water mixture).
-
Centrifuge the homogenate and collect the supernatant for analysis.[13]
-
-
Analysis:
-
Analyze the processed samples by LC-HRMS to identify the metabolites.
-
Visualizations
References
- 1. allucent.com [allucent.com]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. bioivt.com [bioivt.com]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. UNIT 5- Metabolite Identification. IN VITRO-IN VIVO Approaches, Protocols & Sample Preparations. Bioavailability, Bioequivalence Studies. Generic Biologics (Biosimilar Drug Products)..pptx [slideshare.net]
- 9. veeprho.com [veeprho.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Novel Autotaxin (ATX) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel autotaxin (ATX) inhibitors. The focus is on addressing common challenges related to poor pharmacokinetics (PK).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My novel ATX inhibitor shows high potency in vitro but has very low oral bioavailability in animal models. What are the potential causes and how can I troubleshoot this?
A1: Low oral bioavailability is a common hurdle for many drug candidates and can stem from several factors. A systematic approach is needed to identify and address the root cause.
Potential Causes:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches the bloodstream.[1][2]
Troubleshooting Workflow:
-
Assess Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability: Perform an in vitro permeability assay, such as the Caco-2 assay, to assess the compound's ability to cross an intestinal epithelial cell monolayer.
-
-
Evaluate Metabolic Stability:
-
Implement Solutions Based on Findings:
-
If Solubility is Low:
-
If Permeability is Low:
-
Prodrug Approach: Design a prodrug that is more permeable and is converted to the active inhibitor in vivo.
-
Structural Modification: Optimize the lipophilicity (LogP/LogD) of the compound.
-
-
If Metabolic Liability is High:
-
Metabolite Identification: Identify the primary sites of metabolism ("hotspots") on the molecule.
-
Structural Modification: Modify the chemical structure at these hotspots to block or slow down metabolism (e.g., by introducing a fluorine atom).
-
-
Q2: My ATX inhibitor has a very short half-life in vivo, requiring frequent dosing. What experiments should I run to understand and address this rapid clearance?
A2: A short half-life is typically due to rapid metabolic clearance or efficient renal excretion.
Troubleshooting Steps:
-
Determine the Primary Route of Clearance:
-
After dosing in an animal model, collect and analyze both urine and feces to determine the proportion of the compound and its metabolites excreted by renal and biliary pathways.[2]
-
Conduct in vitro metabolic stability assays using liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, to get a broader picture of metabolic susceptibility.[1][6]
-
-
Investigate Metabolic Stability in Detail:
-
Use hepatocytes as an in vitro system, as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment.[1]
-
If metabolism is confirmed as the primary clearance mechanism, proceed with metabolite identification studies using high-resolution mass spectrometry to pinpoint the metabolic pathways.
-
-
Strategies for Extension of Half-Life:
-
Block Metabolic Hotspots: As mentioned previously, use medicinal chemistry strategies to modify the sites of metabolism.
-
Increase Plasma Protein Binding (PPB): While very high PPB can be problematic, moderate to high binding can protect the compound from metabolism and clearance, effectively extending its half-life. This must be balanced with maintaining a sufficient unbound concentration for efficacy.
-
Formulation Approaches: Develop extended-release formulations that slow the absorption and release of the drug over time.[7]
-
Data on Pharmacokinetics of Selected ATX Inhibitors
The table below summarizes pharmacokinetic data for representative ATX inhibitors from published studies. This allows for a comparison of key parameters that influence a compound's behavior in vivo.
| Compound | Species | Dose & Route | Cmax (nM) | Tmax (h) | AUC (nM·h) | Oral Bioavailability (%F) | Reference |
| GLPG1690 | Human | 1500 mg, single oral | 19,010 (µg/mL) | ~2 | 168 (µg·h/mL) | N/A | [8] |
| Compound 9 | Rat | 10 mg/kg, oral | 660 ± 120 | N/A | 3440 ± 340 | 23 ± 4 | [9] |
| PF-8380 | Rat | 30 mg/kg, oral | ~1000 | ~1 | N/A | ~20 | Pfizer Disclosed Data |
| CYC202 | Mouse | N/A | N/A | N/A | N/A | 86 | [10] |
Note: Data is presented as reported in the source material. Direct comparison should be made with caution due to differences in species, dose, and experimental conditions.
Experimental Protocols
1. Liver Microsomal Stability Assay
-
Objective: To determine the rate of metabolism of a test compound by Phase I enzymes (e.g., Cytochrome P450s) in liver microsomes. This provides an estimate of intrinsic hepatic clearance.[3][6]
-
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or relevant animal species) in a phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Initiation: Add the test compound (typically at 1 µM) and the cofactor NADPH (to initiate the enzymatic reaction) to the mixture.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[3]
-
2. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma concentration-time profile of an ATX inhibitor after administration to an animal model (e.g., mouse or rat) and to calculate key PK parameters like Cmax, AUC, and bioavailability.[2][11]
-
Methodology:
-
Animal Groups: Use at least two groups of animals (n=3-5 per group). One group receives the compound intravenously (IV) to determine clearance and volume of distribution, and the other receives it orally (PO) to assess absorption and oral bioavailability.[2]
-
Dosing: Administer a single, non-toxic dose of the compound.[11] The formulation should be appropriate for the route of administration (e.g., solution for IV, suspension or solution for PO).
-
Blood Sampling: Collect sparse or serial blood samples from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin) to plot the plasma concentration versus time and calculate PK parameters. Oral bioavailability (%F) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[2]
-
Visualizations
Caption: The Autotaxin (ATX)-LPA signaling pathway and the point of inhibition.
Caption: Experimental workflow for pharmacokinetic characterization of ATX inhibitors.
Caption: Logical troubleshooting guide for low oral bioavailability.
References
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ATX Inhibitors in Preclinical Models of Idiopathic Pulmonary Fibrosis: Ziritaxestat (GLPG1690) vs. a Novel Preclinical Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct autotaxin (ATX) inhibitors in the context of idiopathic pulmonary fibrosis (IPF) models: Ziritaxestat (GLPG1690), a compound that underwent extensive clinical investigation, and a potent preclinical candidate identified as "ATX inhibitor 9" (ONO-8430506). While Ziritaxestat has a well-documented history in IPF research, including both preclinical and clinical data, "this compound" represents a potent, novel inhibitor with a primary focus in oncological studies to date. This comparison aims to objectively present the available experimental data to inform future research and drug development efforts targeting the ATX pathway in fibrotic diseases.
The Autotaxin-Lysophosphatidic Acid (ATX-LPA) Signaling Pathway in IPF
Autotaxin is a secreted enzyme that plays a crucial role in the generation of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] In the context of IPF, both ATX and LPA levels are elevated in the lungs, contributing to the progression of fibrosis.[1] The ATX-LPA signaling axis is implicated in key pathological processes of IPF, including fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.[3] Inhibition of ATX is therefore a rational therapeutic strategy to mitigate the pro-fibrotic effects of LPA.
Ziritaxestat (GLPG1690): A Clinically Investigated ATX Inhibitor
Ziritaxestat, developed by Galapagos NV, is a potent and selective inhibitor of autotaxin.[4] It showed promise in preclinical models of IPF and progressed to Phase 3 clinical trials before its development was discontinued due to an unfavorable benefit-risk profile.[1][2]
Preclinical Efficacy in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
Ziritaxestat was evaluated in a bleomycin-induced lung fibrosis model in mice, a standard preclinical model for IPF.[4][5]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
A widely used experimental protocol for inducing pulmonary fibrosis in mice involves the following steps:[6][7]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice.[6][8]
-
Treatment: Ziritaxestat or a vehicle control is administered orally, typically starting from a specific day post-bleomycin instillation and continuing for a defined period (e.g., 14 or 21 days).[5]
-
Assessment of Fibrosis: At the end of the treatment period, the mice are euthanized, and their lungs are harvested for analysis. Key endpoints include:
-
Histological Analysis: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative method like the Ashcroft score.[9][10]
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[11][12]
-
Quantitative Data from Preclinical Studies of Ziritaxestat
| Parameter | Vehicle Control | Ziritaxestat (GLPG1690) | Reduction vs. Control | Reference |
| Ashcroft Score | Markedly elevated | Significantly reduced | Strong reduction | [5][13] |
| Lung Collagen Content | Markedly elevated | Significantly reduced | Strong reduction | [5][13] |
Note: Specific quantitative values were not consistently reported across all publications, but the significant anti-fibrotic effect was a consistent finding.
Microarray analysis of the lungs from bleomycin-treated mice revealed that Ziritaxestat strongly reversed the gene expression changes caused by bleomycin, particularly affecting genes related to the extracellular matrix, collagen, and cytokines/chemokines.[5]
This compound (ONO-8430506): A Potent Preclinical Candidate
"this compound" is a designation for a potent autotaxin inhibitor, ONO-8430506, developed by Ono Pharmaceutical.[14] While this compound has been primarily characterized in the context of oncology, its high potency against ATX makes it a relevant compound for potential investigation in fibrotic diseases.[14][15]
In Vitro Potency and Pharmacokinetic Profile of this compound (ONO-8430506)
| Parameter | Value | Reference |
| hATX IC50 | 0.017 µM | [14] |
| Human Plasma LysoPLD IC50 | 0.26 µM | [14] |
| Oral Bioavailability (Mouse) | 22% | [14] |
| Plasma Clearance (Mouse) | 3.1 mL/min/kg | [14] |
Performance in IPF Models
To date, there are no published studies evaluating the efficacy of this compound (ONO-8430506) in preclinical models of idiopathic pulmonary fibrosis. Therefore, a direct comparison of its anti-fibrotic efficacy with Ziritaxestat in such models is not possible based on the current literature.
Comparative Summary
| Feature | Ziritaxestat (GLPG1690) | This compound (ONO-8430506) |
| Target | Autotaxin (ATX) | Autotaxin (ATX) |
| Potency (hATX IC50) | Potent (specific value not consistently reported in reviewed sources) | 0.017 µM[14] |
| Preclinical IPF Model Data | Efficacious in bleomycin-induced mouse model; reduced Ashcroft score and lung collagen content.[5][13] | Not reported in published literature. |
| Clinical Development for IPF | Advanced to Phase 3 clinical trials; development discontinued due to unfavorable benefit-risk profile.[1][2] | Not clinically evaluated for IPF. |
Conclusion
Ziritaxestat (GLPG1690) demonstrated clear anti-fibrotic effects in preclinical models of IPF, validating the therapeutic potential of ATX inhibition in this disease.[5][13] However, these promising preclinical results did not translate into a successful clinical outcome, highlighting the challenges in developing new treatments for IPF.[2][16]
This compound (ONO-8430506) is a highly potent inhibitor of autotaxin with favorable pharmacokinetic properties in preclinical species.[14] While its efficacy in IPF models has not been publicly documented, its potent mechanism of action suggests it could be a valuable tool for further research into the role of the ATX-LPA pathway in fibrosis and potentially a starting point for the development of new anti-fibrotic therapies. Future studies directly evaluating this and other novel ATX inhibitors in robust preclinical models of IPF are warranted to explore their therapeutic potential.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 4. reports.glpg.com [reports.glpg.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
A Comparative Guide to ATX Inhibitors: PF-8380 vs. Cpd17
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and fibrosis. As a result, the development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention in diseases such as cancer and idiopathic pulmonary fibrosis. This guide provides a comparative analysis of two prominent ATX inhibitors, PF-8380 and Cpd17.
It is important to note that while the initial request was for a comparison between "ATX inhibitor 9" and PF-8380, a comprehensive search of publicly available scientific literature and patent databases did not yield sufficient experimental data on "this compound" to facilitate a detailed and meaningful comparison. "this compound" is described as a thickened heteroaryl derivative from patent WO2021078227A1, but specific efficacy data remains limited in the public domain.
Therefore, this guide will focus on a well-documented comparison between PF-8380, a highly potent and widely studied Type I ATX inhibitor, and Cpd17, a representative Type IV inhibitor. This comparison provides valuable insights into the different mechanisms of action and efficacy profiles of distinct classes of ATX inhibitors.
Mechanism of Action: A Tale of Two Types
PF-8380 is classified as a Type I ATX inhibitor . It exerts its inhibitory effect by binding to the active site of the ATX enzyme, directly blocking the catalytic hydrolysis of lysophosphatidylcholine (LPC) to LPA.
In contrast, Cpd17 is a Type IV ATX inhibitor . Its mechanism involves binding to the hydrophobic tunnel of ATX, an allosteric site. This binding mode not only inhibits the catalytic activity but is also thought to interfere with the chaperone function of ATX in presenting LPA to its receptors.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of PF-8380 and Cpd17 based on available experimental data.
| Inhibitor | Type | Target | IC50 (in vitro enzyme assay) | IC50 (human whole blood) | Reference |
| PF-8380 | Type I | Autotaxin | 2.8 nM | 101 nM | [1][2][3][4][5] |
| Cpd17 | Type IV | Autotaxin | Similar potency to PF-8380 in inhibiting LPC to LPA catalysis | Not explicitly stated | [6] |
Note: While one study mentions Cpd17 has "similar potency" to PF-8380 in inhibiting the catalysis of LPC to LPA, specific IC50 values for Cpd17 from direct comparative studies are not consistently reported in the provided search results. The same study highlights that Cpd17 is less potent in inhibiting the hydrolysis of longer alkyl chain LPC species.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of ATX inhibitors.
In Vitro Autotaxin (ATX) Enzyme Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of ATX.
-
Reagents and Materials:
-
Recombinant human ATX enzyme
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Test inhibitors (PF-8380, Cpd17) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with choline, a product of LPC hydrolysis)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant ATX enzyme, and the test inhibitor dilutions.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cell Migration (Scratch) Assay
This assay assesses the impact of ATX inhibitors on cell migration, a process often stimulated by LPA.
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW264.7 macrophages, cancer cell lines) to confluence in a multi-well plate.
-
-
Procedure:
-
Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test inhibitor (e.g., PF-8380 or Cpd17) at various concentrations or a vehicle control (DMSO).
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Quantify the rate of cell migration by measuring the closure of the scratch area over time.
-
Compare the migration rates in the presence of inhibitors to the vehicle control to determine the inhibitory effect.[1]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
Caption: The Autotaxin-LPA signaling cascade.
Experimental Workflow for ATX Inhibitor Evaluation
The diagram below outlines a typical workflow for assessing the efficacy of novel ATX inhibitors.
Caption: A streamlined workflow for evaluating ATX inhibitors.
PF-8380 and Cpd17 represent two distinct and effective classes of Autotaxin inhibitors. While PF-8380 acts as a direct competitive inhibitor of the ATX active site, Cpd17 offers an alternative allosteric mechanism by targeting the hydrophobic tunnel. The choice of inhibitor for research or therapeutic development may depend on the specific biological context and the desired pharmacological profile. Further research into the nuances of these different inhibitory mechanisms will undoubtedly pave the way for the development of next-generation ATX-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
Validating Target Engagement of ATX Inhibitor 9 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of ATX Inhibitor 9, a novel therapeutic agent targeting Autotaxin (ATX). For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target in a living organism is a critical step in preclinical development.[1][2][3][4] This guide presents experimental data, detailed protocols, and visual workflows to facilitate the selection of the most appropriate validation strategy.
The Autotaxin-LPA Signaling Axis: A Key Therapeutic Target
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[5][6][7] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[5] LPA then binds to a family of G protein-coupled receptors (LPAR 1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival.[5][8][9] Dysregulation of the ATX-LPA axis has been implicated in a wide range of pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention.[9][10][11][12]
dot
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Comparative Analysis of In Vivo Target Engagement Methodologies
Validating that this compound engages with ATX in a complex in vivo environment is paramount. Several methodologies can be employed, each with distinct advantages and limitations. The choice of method will depend on the specific research question, available resources, and the stage of drug development.
Pharmacodynamic (PD) Biomarker Analysis: Measuring Plasma LPA Levels
The most direct and widely used method to assess ATX target engagement in vivo is to measure the concentration of its product, LPA, in biological fluids, typically plasma.[13][14] A significant reduction in circulating LPA levels following administration of this compound provides strong evidence of target engagement and functional inhibition of the enzyme.
Table 1: Comparison of LPA Measurement Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Sample |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry for quantification of specific LPA species. | High specificity and sensitivity. Can distinguish between different LPA species. | Requires specialized equipment and expertise. Lower throughput. | Plasma, Serum, Tissue Homogenates |
| ELISA | Enzyme-linked immunosorbent assay using antibodies specific for LPA. | High throughput, relatively simple and cost-effective. | Potential for cross-reactivity with other lipids. May not distinguish between LPA species.[15][16][17][18][19] | Plasma, Serum, Cell Culture Supernatants |
| Immunoturbidimetric Assay | Measures the turbidity of a sample after the addition of an antibody that binds to the target analyte.[15] | Can be automated for high-throughput screening. | Susceptible to interference from other sample components.[15] | Serum |
Experimental Protocol: Quantification of Plasma LPA by LC-MS/MS
-
Animal Dosing: Administer this compound or vehicle control to a cohort of appropriate animal models (e.g., mice, rats) via the intended clinical route.
-
Sample Collection: Collect blood samples at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Lipid Extraction: Extract total lipids from the plasma using a suitable method (e.g., Bligh-Dyer or Folch extraction).
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 reverse-phase column for separation of LPA species.
-
Quantification: Quantify the different LPA species based on the peak areas relative to a known amount of an internal standard (e.g., a deuterated LPA species).
Ex Vivo ATX Enzyme Activity Assay
This method involves measuring the enzymatic activity of ATX in tissues or plasma collected from animals treated with this compound. A reduction in ATX activity in the treated group compared to the vehicle control group indicates target engagement.
Table 2: Comparison of Ex Vivo ATX Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric/Fluorometric | Utilizes a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage by ATX. | High throughput and relatively simple to perform. | May be prone to interference from other enzymes in the sample. |
| Radiometric | Uses a radiolabeled substrate (e.g., [3H]-LPC) and measures the formation of the radiolabeled product. | High sensitivity and specificity. | Requires handling of radioactive materials and specialized equipment. |
| LC-MS/MS-based | Measures the formation of LPA from its natural substrate, LPC. | High specificity and relevance to the physiological context. | Lower throughput and requires specialized equipment. |
Experimental Protocol: Ex Vivo ATX Activity Assay (Fluorometric)
-
Animal Dosing and Sample Collection: As described for PD biomarker analysis.
-
Tissue Homogenization (if applicable): Homogenize tissue samples in a suitable buffer.
-
Assay Reaction: In a microplate, combine the plasma or tissue homogenate with a fluorogenic ATX substrate (e.g., FS-3).
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ATX activity based on the rate of increase in fluorescence, normalized to the total protein concentration of the sample.
In Situ Target Engagement Assessment
Advanced techniques can provide a more direct visualization and quantification of target engagement within the tissue context.
Table 3: Comparison of In Situ Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Autoradiography | Utilizes a radiolabeled version of the inhibitor to visualize its distribution and binding to the target in tissue sections. | Provides spatial information on target engagement. | Requires synthesis of a radiolabeled compound and handling of radioactive materials. |
| Activity-Based Protein Profiling (ABPP) | Employs chemical probes that covalently bind to the active site of enzymes to measure their activity in a complex proteome.[1] | Can assess target engagement across a broad range of proteins simultaneously. | Requires the design and synthesis of specific probes. |
| PET Imaging | Positron Emission Tomography using a radiolabeled tracer that binds to ATX can be used to non-invasively monitor target occupancy in living animals.[1] | Allows for longitudinal and non-invasive assessment of target engagement. | High cost and requires specialized imaging facilities and radiochemistry expertise. |
dot
Caption: General experimental workflow for validating in vivo target engagement.
Logical Comparison of Validation Strategies
The selection of a validation method is a critical decision in the drug development pipeline. The following diagram illustrates the relationship between the directness of the measurement and the technical complexity of the different approaches.
dot
Caption: Comparison of validation methods by directness and technical complexity.
Conclusion and Recommendations
Validating the in vivo target engagement of this compound is a multi-faceted process that can be approached using a variety of techniques.
-
For initial proof-of-concept and dose-finding studies, pharmacodynamic biomarker analysis of plasma LPA levels by LC-MS/MS is the recommended approach due to its high specificity and direct reflection of ATX's enzymatic activity.
-
To confirm target engagement in specific tissues of interest, ex vivo ATX activity assays provide valuable information.
-
For a more in-depth understanding of target occupancy and to enable non-invasive longitudinal studies, in situ methods like PET imaging, although technically demanding, offer unparalleled insights.
A combination of these methods will provide the most comprehensive and robust validation of this compound's target engagement in vivo, thereby increasing the confidence in its therapeutic potential and informing its clinical development.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 3. Target validation & engagement - Inoviem [inoviem.com]
- 4. youtube.com [youtube.com]
- 5. scbt.com [scbt.com]
- 6. Endothelial Specific Deletion of Autotaxin Improves Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual role of autotaxin as novel biomarker and therapeutic target in pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Lp(a) particles with a novel isoform-insensitive immunoassay illustrates efficacy of muvalaplin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lp(a): When and how to measure it - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Unraveling the Selectivity of Autotaxin Inhibitors: A Comparative Analysis
A critical aspect in the development of therapeutic agents targeting autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is ensuring their specificity over other structurally related enzymes. This guide provides a comparative overview of the selectivity of a hypothetical Autotaxin Inhibitor 9 (ATX inhibitor 9) against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, namely ENPP1 and ENPP3. Understanding this selectivity profile is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis and cancer.[2][3] However, the ENPP family consists of several other members with diverse biological functions. ENPP1, for instance, is involved in bone mineralization and insulin signaling, while ENPP3 plays a role in allergic responses and cancer progression.[4] Therefore, non-selective inhibition of these enzymes could lead to unintended side effects.
To provide a clear comparison, the inhibitory activity of "this compound" against ENPP1, ENPP2 (ATX), and ENPP3 would be quantified using metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor against a specific enzyme.
Comparative Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Selectivity vs. ENPP1 | Selectivity vs. ENPP3 |
| ENPP1 | >10,000 | - | - |
| ENPP2 (ATX) | 10 | >1000-fold | >1000-fold |
| ENPP3 | >10,000 | - | - |
Note: The data presented for "this compound" is hypothetical and for illustrative purposes. Actual values would be determined through rigorous experimental testing.
A high degree of selectivity, as illustrated in the hypothetical data above, is a desirable characteristic for any ATX inhibitor in development. An inhibitor that is over 1000-fold more selective for ATX over other ENPP family members is less likely to cause off-target effects related to the inhibition of ENPP1 or ENPP3.
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic function of the ENPP family and the specific point of intervention for a selective ATX inhibitor.
Caption: Selective inhibition of ATX (ENPP2) by this compound blocks the conversion of LPC to LPA.
Experimental Protocol for Determining ENPP Selectivity
The determination of an inhibitor's selectivity against different ENPP enzymes involves a series of robust biochemical assays. Below is a generalized protocol for assessing the IC50 values.
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against human recombinant ENPP1, ENPP2 (ATX), and ENPP3.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes.
-
Specific fluorogenic or colorimetric substrates for each enzyme (e.g., FS-3 for ATX, p-nitrophenyl 5’-thymidine monophosphate (pNP-TMP) for ENPP1, and a suitable substrate for ENPP3).
-
"this compound" dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer appropriate for each enzyme's optimal activity.
-
96-well microplates.
-
A microplate reader capable of measuring fluorescence or absorbance.
Experimental Workflow:
Caption: Workflow for determining the IC50 of an inhibitor against ENPP enzymes.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of "this compound" in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Enzyme Preparation: Dilute the recombinant ENPP enzymes to a working concentration in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of "this compound" to the wells containing the enzyme. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Incubation: Incubate the plate for a set time at the optimal temperature, allowing the enzyme to process the substrate.
-
Measurement: Stop the reaction (if necessary) and measure the output signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
By following this standardized protocol for each of the ENPP enzymes, a direct and reliable comparison of the inhibitor's potency and selectivity can be achieved. This data is indispensable for the preclinical evaluation of any novel ATX inhibitor and for guiding its further development as a potential therapeutic agent.
References
A Head-to-Head Comparison of Autotaxin (ATX) Inhibitor Classes for Researchers and Drug Development Professionals
An in-depth guide to the distinct classes of autotaxin inhibitors, their mechanisms of action, comparative performance data, and the experimental protocols for their evaluation.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and other inflammatory conditions.[5][6][7] This guide provides a head-to-head comparison of the different classes of ATX inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.
Classification of ATX Inhibitors
ATX inhibitors are primarily classified based on their binding mode to the enzyme's tripartite binding site, which consists of a catalytic site, a hydrophobic pocket, and an allosteric tunnel.[2][8] To date, four main types of small molecule inhibitors have been identified.[2][9]
-
Type I Inhibitors: These inhibitors are competitive and occupy the orthosteric site, mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC). They typically interact with the two zinc ions in the catalytic active site.[8][10] PF-8380 is a well-characterized example of a Type I inhibitor.[9]
-
Type II Inhibitors: These are also competitive inhibitors but bind exclusively to the hydrophobic pocket, thereby blocking LPC substrate accommodation. By not interacting with the catalytic zinc ions, they may offer improved selectivity.[2][10]
-
Type III Inhibitors: These are non-competitive or uncompetitive inhibitors that bind within the allosteric tunnel, which is thought to be the exit route for the product, LPA.[1][8]
-
Type IV Inhibitors: These inhibitors occupy both the hydrophobic pocket and the allosteric tunnel without directly interacting with the catalytic site.[1][9] This dual-binding mode can lead to high potency. Ziritaxestat (GLPG1690) is a notable example of a Type IV inhibitor.[1]
Comparative Performance of ATX Inhibitors
The following tables summarize the quantitative data for representative compounds from different ATX inhibitor classes.
Table 1: In Vitro Potency of Representative ATX Inhibitors
| Compound | Inhibitor Class | Target | IC50 (nM) | Assay Substrate | Reference |
| PF-8380 | Type I | Human ATX | 2.8 | Isolated Enzyme | [11] |
| Human Whole Blood | 101 | Endogenous | [11] | ||
| Ziritaxestat (GLPG1690) | Type IV | Human Plasma | 75 - 132 | LPA 18:2 | [12][13] |
| BBT-877 | Not Specified | Human Plasma | 6.5 - 6.9 | LPA 18:2 | [12][13] |
| IOA-289 | Novel (non-competitive) | Human Plasma | 36 | LPA species | [14][15] |
| ATX-1d | Not Specified | Human ATX | 1800 | FS-3 | [16][17] |
Table 2: Pharmacokinetic Properties of Key ATX Inhibitors
| Compound | Oral Bioavailability (%) | Half-life (t½) | Key Metabolism | Reference |
| PF-8380 | 43 - 83% (rat) | 1.2 hours (rat) | Not specified | [18] |
| Ziritaxestat (GLPG1690) | 54% (human) | ~5 hours (human) | Primarily CYP3A4 | [19][20] |
| BBT-877 | Dose-proportional systemic exposure (human) | ~12 hours (human) | Not specified | [12][13] |
| IOA-289 | Dose-dependent increase in plasma exposure (human) | Not specified | Not specified | [14][21] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the process of inhibitor discovery is crucial for understanding the therapeutic potential of targeting ATX.
Caption: The ATX-LPA signaling pathway.
Caption: A typical workflow for the discovery and development of ATX inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ATX inhibitors.
In Vitro ATX Enzyme Inhibition Assay (Amplex Red Method)
This assay quantifies the enzymatic activity of ATX by measuring the production of choline from the hydrolysis of LPC.
Principle: ATX hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced and thus to the ATX activity.
Materials:
-
Recombinant human ATX
-
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Test inhibitor compounds and positive control (e.g., GLPG1690)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of the Amplex Red reagent, HRP, and choline oxidase in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the test inhibitor or control at various concentrations.
-
Add the ATX enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the LPC substrate to each well to start the enzymatic reaction.
-
Simultaneously, add the Amplex Red/HRP/choline oxidase working solution.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals or at a fixed endpoint (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without ATX).
-
Calculate the percentage of ATX inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
-
In Vivo Efficacy Assessment in a Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is commonly used to evaluate the anti-fibrotic potential of ATX inhibitors.
Principle: Intratracheal administration of the cytotoxic agent bleomycin in mice induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of IPF. The efficacy of an ATX inhibitor is assessed by its ability to attenuate the development of fibrosis.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Test ATX inhibitor
-
Vehicle control
-
Anesthesia
-
Equipment for intratracheal instillation
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (or saline for the control group) via intratracheal instillation.
-
-
Treatment:
-
Begin administration of the ATX inhibitor or vehicle at a specified time point after bleomycin instillation (prophylactic or therapeutic regimen). The inhibitor is typically administered orally once or twice daily.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the animals throughout the study.
-
At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice.
-
-
Sample Collection and Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and measurement of LPA levels.
-
Harvest the lungs for histological analysis and assessment of collagen content.
-
-
Outcome Measures:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition. Quantify the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Measure the total lung collagen content using a hydroxyproline assay.
-
LPA Levels: Quantify LPA levels in BALF and plasma using LC-MS/MS to confirm target engagement.[12][13]
-
Conclusion
The development of ATX inhibitors has led to a diverse landscape of compounds with distinct binding modes and pharmacological profiles. While Type I inhibitors like PF-8380 have demonstrated high potency, Type IV inhibitors such as Ziritaxestat offer a different mechanism of action by targeting both the hydrophobic pocket and the allosteric tunnel. Newer inhibitors like BBT-877 and IOA-289 are also showing promise in clinical development.[6][22] The choice of inhibitor class for a specific therapeutic application will depend on a variety of factors, including the desired potency, selectivity, pharmacokinetic properties, and the specific pathology being targeted. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these promising therapeutic agents.
References
- 1. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. bridgebiorx.com [bridgebiorx.com]
- 14. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
Cross-Species Reactivity of ATX Inhibitor 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-species reactivity of a tyrosine-based Autotaxin (ATX) inhibitor, referred to as compound 9 in the scientific literature. The development of ATX inhibitors is a significant area of research for various diseases, including fibrosis, cancer, and inflammation. Understanding the inhibitory profile of these compounds across different species is crucial for preclinical and clinical development.
Introduction to ATX Inhibitor 9
ATX Signaling Pathway
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6, initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.
Caption: The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling pathway.
Cross-Species Inhibitory Activity
Quantitative data on the inhibitory activity of the tyrosine-based this compound across different species is limited in publicly available literature. One study reports 73% inhibition of ATX at a concentration of 1 µM .[1] However, the species of the ATX enzyme used in this specific assay is not explicitly stated in the primary abstract.
For a broader context, the table below includes data for other well-characterized ATX inhibitors to provide a general comparison of cross-species reactivity.
| Inhibitor Name | Human ATX IC50 (nM) | Mouse ATX IC50 (nM) | Rat ATX IC50 (nM) | Other Species | Reference |
| This compound (Tyrosine-based) | Data not available | Data not available | Data not available | 73% inhibition at 1 µM (species not specified) | [1] |
| PF-8380 | 2.8 | 101 | 1.7 | ||
| GLPG1690 | 33 | 36 | 21 | Dog: 38 nM | |
| ONO-8430506 | 1.8 | 3.0 | 2.3 |
Note: The IC50 values for PF-8380, GLPG1690, and ONO-8430506 are provided for comparative purposes and are sourced from various publications. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The inhibitory activity of ATX inhibitors is typically assessed using an in vitro enzyme activity assay. A common method is the choline-release assay.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ATX by 50% (IC50).
Materials:
-
Recombinant ATX enzyme (from desired species, e.g., human, mouse, rat)
-
Lysophosphatidylcholine (LPC) as the substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
Workflow:
Caption: A generalized workflow for an ATX enzyme inhibition assay.
Procedure:
-
Preparation: A series of dilutions of the test inhibitor are prepared. A reaction mixture containing the ATX enzyme, choline oxidase, HRP, and Amplex Red in an appropriate buffer is also prepared.
-
Reaction Initiation: The inhibitor dilutions are added to the reaction mixture and pre-incubated. The enzymatic reaction is initiated by the addition of the LPC substrate.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period. During this time, ATX hydrolyzes LPC to LPA and choline. The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).
-
Detection: HRP catalyzes the reaction between Amplex Red and H₂O₂, producing the fluorescent compound resorufin. The fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of choline produced and thus to the ATX activity. The data is plotted as fluorescence versus inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Conclusion
While the tyrosine-based this compound shows inhibitory activity against ATX, a comprehensive cross-species comparison of its potency is hampered by the lack of publicly available, species-specific IC50 data. To fully evaluate its potential for preclinical and clinical development, further studies are required to determine its inhibitory profile against ATX from various species, including human, mouse, and rat, under standardized assay conditions. Researchers are encouraged to consult the primary literature for more detailed information on specific ATX inhibitors and their characterization.
References
A Comparative Analysis of Autotaxin Inhibitor Binding Modes
A deep dive into the structural and functional differences between classes of Autotaxin inhibitors, providing researchers and drug development professionals with a comprehensive guide to their mechanisms of action.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and invasion, making it a prime target for therapeutic intervention in diseases such as cancer, fibrosis, and inflammation.[3][4] A diverse array of ATX inhibitors has been developed, each with distinct binding modes that confer different inhibitory mechanisms and potential therapeutic advantages.[5][6] This guide provides a comparative analysis of the binding modes of different classes of ATX inhibitors, supported by structural data and experimental methodologies.
Comparative Binding Affinities of ATX Inhibitors
The efficacy of ATX inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of ATX by 50%. The following table summarizes the IC50 values for representative compounds from different classes of ATX inhibitors.
| Inhibitor Class | Representative Compound | IC50 (LPC as substrate) | Binding Site(s) |
| Type I | HA-155 | 5.7 nM[7][8] | Orthosteric Site (Catalytic Site & Hydrophobic Pocket) |
| PF-8380 | 1.7 nM[8] | Orthosteric Site (Catalytic Site & Hydrophobic Pocket) | |
| S32826 | 5.6 nM[9] | Orthosteric Site (Catalytic Site & Hydrophobic Pocket) | |
| Type II | PAT-494 | 20 nM[10] | Hydrophobic Pocket |
| PAT-352 | 26 nM[10] | Hydrophobic Pocket | |
| Type III | PAT-347 | 0.3 nM[10] | Allosteric Tunnel |
| PAT-505 | 2 nM[10] | Allosteric Tunnel | |
| Type IV | GLPG-1690 | - | Hydrophobic Pocket & Allosteric Tunnel |
| Type V | Compound 22 (from[11]) | - | Allosteric Tunnel & Catalytic Site |
Unraveling the Binding Mechanisms: A Multi-faceted Approach
The characterization of ATX inhibitor binding modes relies on a combination of biophysical, biochemical, and computational techniques. These experimental protocols are crucial for elucidating the precise interactions between an inhibitor and the enzyme, guiding structure-activity relationship (SAR) studies and the design of more potent and selective compounds.
Key Experimental Protocols
-
X-Ray Crystallography: This is a cornerstone technique for determining the three-dimensional structure of the ATX-inhibitor complex at atomic resolution.[12][13] The process involves crystallizing the protein in the presence of the inhibitor and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built. This provides a static but highly detailed view of the binding mode, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ions.[13]
-
Enzyme Inhibition Assays: These assays are fundamental for quantifying the potency of an inhibitor (e.g., determining the IC50 value). A common method involves using a synthetic substrate for ATX, such as FS-3 or bis-p-nitrophenyl phosphate (bis-pNPP), which produces a fluorescent or colorimetric signal upon cleavage.[7][14] The assay is performed in the presence of varying concentrations of the inhibitor, and the reduction in signal is measured to determine the extent of inhibition. Substrate-dependent inhibition studies, using the natural substrate lysophosphatidylcholine (LPC), are also crucial for understanding the inhibitor's mechanism in a more physiologically relevant context.[15]
-
Computational Docking and Molecular Dynamics (MD) Simulations: Computational methods are used to predict and analyze the binding modes of inhibitors.[14] Molecular docking algorithms predict the preferred orientation of an inhibitor when bound to the ATX active site. MD simulations can then be used to study the dynamic behavior of the ATX-inhibitor complex over time, providing insights into the stability of the binding and the conformational changes that may occur.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and ATX in real-time.[16] This method can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), providing a comprehensive understanding of the binding affinity.
Visualizing the Molecular Interactions and Pathways
To better understand the complex interplay between ATX, its inhibitors, and its downstream signaling, the following diagrams illustrate the key concepts.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rcsb.org [rcsb.org]
- 13. drughunter.com [drughunter.com]
- 14. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ATX Inhibitor 9
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of ATX Inhibitor 9, a potent small molecule compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Required when handling the powder form or creating aerosols | To prevent inhalation of the compound. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid creating dust or aerosols. After handling, wash hands and any exposed skin thoroughly.[2][3] Contaminated clothing should be removed immediately and laundered before reuse.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste and must comply with all local, state, and federal regulations.[4]
-
Waste Segregation:
-
Designate a specific, clearly labeled container for all this compound waste. This includes the pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and weighing papers.[3]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Solid Waste: Collect in a sealable, robust container.
-
Liquid Waste: Use a leak-proof container. If the solvent is flammable, the container must be appropriate for flammable waste.
-
Ensure the waste container is never filled more than three-quarters (75%) full to prevent spills during transport.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Include appropriate hazard symbols (e.g., toxic).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area.[3]
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain a detailed log of all disposed this compound, including the date, quantity, and method of disposal. This is crucial for regulatory compliance.[3]
-
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Alert personnel in the vicinity.
-
Wear appropriate PPE , including respiratory protection if the spill involves powder.
-
Contain the spill using a chemical spill kit.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
Report the spill to your EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: Essential Safety Protocols for Handling ATX Inhibitor 9
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent small-molecule compounds like ATX Inhibitor 9. Adherence to rigorous safety and disposal protocols is critical to mitigate risks and ensure the well-being of all personnel. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guidance is based on best practices for handling potent enzyme inhibitors and similar research compounds.[1] Potent pharmaceutical compounds, even in small quantities, can pose significant health risks, necessitating specialized handling procedures and containment measures.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is crucial. The primary goal is to minimize exposure through inhalation, skin contact, and ingestion.[3][4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Prevents skin contact. Regularly inspect for tears and replace immediately if compromised. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95/P100 Respirator | NIOSH-approved | Essential when handling the compound as a powder or when aerosolization is possible.[5] |
Engineering Controls for Safe Handling:
| Control Type | Description |
| Ventilation | Work within a certified chemical fume hood or a powder containment hood. |
| Containment | For highly potent compounds, consider the use of a glove box or isolator to provide a physical barrier.[2][6] |
| Designated Area | All work with this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination.[7] |
Operational Handling and Disposal Plan
A clear, step-by-step plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to post-experiment cleanup.
Disposal Plan
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental protection.[8][9] All waste generated from experiments involving this compound must be treated as hazardous.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, weigh boats, pipette tips, etc. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and contaminated solvents. Do not dispose of down the drain.[10] |
| Sharps | Puncture-resistant sharps container | Includes needles and contaminated glassware. |
All waste must be disposed of through a licensed hazardous waste management service in accordance with local, state, and federal regulations.[9][11][12]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spill Cleanup:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For liquid spills, use an appropriate absorbent material. For solid spills, carefully cover with a damp cloth to avoid raising dust.
-
Clean: Clean the spill area with a suitable decontaminating solution.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe and compliant laboratory environment when working with this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. escopharma.com [escopharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. amano-enzyme.com [amano-enzyme.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
